(2-Chloro-4-iodophenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWQELEBJMHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695017 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29654-08-8 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of (2-Chloro-4-iodophenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4-iodophenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the characterization of this compound. It includes a summary of its physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information derived from analogous compounds. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and drug development applications.
Physicochemical Properties
This compound is a substituted aromatic hydrazine. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available for the free base, it is often supplied and handled as a more stable hydrochloride salt.
| Property | Value | Reference / Note |
| IUPAC Name | This compound | - |
| CAS Number | 29654-08-8 | [1][2][3] |
| Molecular Formula | C₆H₆ClIN₂ | [1][3] |
| Molecular Weight | 268.48 g/mol | [1][3] |
| Appearance | Not Reported (Typically off-white to brown solid) | Based on analogous compounds |
| Melting Point | Not Reported | Data not found in public literature |
| Boiling Point | Not Reported | Data not found in public literature |
| Hydrochloride Salt CAS | 1219606-21-9 | [4] |
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely available in public databases. The following tables provide predicted data based on the analysis of structurally similar compounds and standard spectroscopic principles. These predictions can guide the identification and characterization of the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted in a solvent like DMSO-d₆. The hydrazine protons (-NHNH₂) are exchangeable with D₂O and may appear as broad signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 9.0 | Broad s | 1 | Ar-NH -NH₂ |
| ~ 7.7 | d | 1 | Aromatic H (H-3, ortho to Cl and I) |
| ~ 7.5 | dd | 1 | Aromatic H (H-5, meta to Cl, ortho to I) |
| ~ 6.8 | d | 1 | Aromatic H (H-6, ortho to NHNH₂) |
| ~ 4.5 | Broad s | 2 | Ar-NH-NH₂ |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C-1 (C-NHNH₂) |
| ~ 120 | C-2 (C-Cl) |
| ~ 140 | C-3 |
| ~ 90 | C-4 (C-I) |
| ~ 130 | C-5 |
| ~ 115 | C-6 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H Stretch (hydrazine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 1600 - 1620 | Strong | N-H Bend (scissoring) |
| 1450 - 1580 | Strong | Aromatic C=C Stretch |
| 1050 - 1150 | Strong | C-N Stretch |
| 750 - 850 | Strong | C-H Out-of-plane Bend |
| 600 - 800 | Strong | C-Cl Stretch |
| 500 - 600 | Strong | C-I Stretch |
Predicted Mass Spectrometry (MS) Data
The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion | Note |
| 268 / 270 | [M]⁺ | Molecular ion peak. The M+2 peak at ~33% intensity is due to the ³⁷Cl isotope. |
| 253 / 255 | [M - NH]⁺ | Loss of an amino radical. |
| 141 / 143 | [C₆H₄ClI]⁺ | Loss of the N₂H₃ radical. |
| 127 | [I]⁺ | Iodine cation. |
Experimental Protocols
The following protocols are based on established methods for the synthesis and analysis of analogous substituted phenylhydrazines. Researchers should perform appropriate risk assessments and optimization studies.
Proposed Synthesis of this compound Hydrochloride
This procedure is adapted from standard methods for preparing arylhydrazines from anilines.
Step 1: Diazotization of 2-Chloro-4-iodoaniline
-
To a stirred solution of concentrated hydrochloric acid (3 equivalents) in water, add 2-chloro-4-iodoaniline (1 equivalent) at room temperature.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum to yield this compound hydrochloride.
Purification and Liberation of the Free Base
For reactions requiring the free hydrazine, the hydrochloride salt can be neutralized.
-
Suspend the this compound hydrochloride in ethyl acetate.
-
Add a 10% aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Continue stirring for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the free base, this compound. The free base should be used immediately or stored under an inert atmosphere as it may be less stable than the salt.
Analytical HPLC Method
This Reverse-Phase HPLC (RP-HPLC) method is adapted from procedures for separating chlorophenylhydrazine isomers and can be used for purity assessment.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Workflows and Signaling Pathways
While no specific biological signaling pathways have been prominently associated with this compound in the literature, its primary utility lies as a key building block in chemical synthesis.
General Synthesis and Analysis Workflow
The overall process from starting material to a purified, characterized product follows a logical workflow.
Caption: General workflow for the synthesis and analysis of this compound.
Chemical Pathway: The Fischer Indole Synthesis
A primary application of arylhydrazines is the Fischer indole synthesis, a robust method for creating the indole ring system, a core structure in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the hydrazine and a ketone or aldehyde.
Caption: Reaction mechanism of the Fischer Indole Synthesis using the title compound.
Safety and Handling
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Precautions: Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area (chemical fume hood). Wash skin thoroughly after handling. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. Precautions: Wear protective gloves, protective clothing, and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. |
| Sensitization | May cause an allergic skin reaction. Precautions: Contaminated work clothing must not be allowed out of the workplace. |
| Long-Term Hazards | Suspected of causing genetic defects. May cause cancer. Causes damage to organs through prolonged or repeated exposure. Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Store locked up. |
| Engineering Controls | Use in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protection | Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). If dusts are generated, a NIOSH-approved respirator may be necessary. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment. |
References
Technical Guide: Spectroscopic and Synthetic Profile of (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Chloro-4-iodophenyl)hydrazine. Due to the limited availability of published experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust predictive profile and a reliable synthetic methodology.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 29654-08-8
-
Molecular Formula: C₆H₆ClIN₂
-
Molecular Weight: 268.48 g/mol
-
Appearance (predicted): Off-white to pale yellow solid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds such as 2-chlorophenylhydrazine, 4-iodophenylhydrazine, and other halogenated phenylhydrazines.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.30 | s (broad) | 1H | -NH- |
| ~ 7.65 | d | 1H | Ar-H (H6) |
| ~ 7.40 | dd | 1H | Ar-H (H5) |
| ~ 6.80 | d | 1H | Ar-H (H3) |
| ~ 4.50 | s (broad) | 2H | -NH₂ |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C-N (C1) |
| ~ 139.0 | C-I (C4) |
| ~ 130.0 | C-H (C5) |
| ~ 129.5 | C-H (C6) |
| ~ 115.0 | C-Cl (C2) |
| ~ 114.0 | C-H (C3) |
| ~ 85.0 | C-I (C4) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Medium, Broad | N-H stretching (hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | Aromatic C=C stretching |
| 1500 - 1450 | Strong | Aromatic C=C stretching |
| 1100 - 1000 | Strong | C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
| ~ 500 | Medium | C-I stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 268/270 | High | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
| 253/255 | Medium | [M - NH]⁺ |
| 141/143 | Medium | [M - I]⁺ |
| 127 | High | [I]⁺ |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
Experimental Protocols
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-chloro-4-iodoaniline. The general procedure involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.
Synthesis of (2-Chloro-4-iodophenyl)diazonium chloride (Intermediate)
Materials:
-
2-chloro-4-iodoaniline (1 equivalent)
-
Concentrated Hydrochloric Acid (3 equivalents)
-
Sodium Nitrite (1.1 equivalents)
-
Deionized Water
-
Ice
Procedure:
-
Suspend 2-chloro-4-iodoaniline in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition should be slow enough to prevent the temperature from rising significantly.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt is used immediately in the next step.
Synthesis of this compound
Materials:
-
(2-Chloro-4-iodophenyl)diazonium chloride solution (from step 3.1)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3 equivalents)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (50%)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Cool the mixture in an ice bath and basify by the slow, dropwise addition of a 50% sodium hydroxide solution until the pH is approximately 10-12. This will precipitate the tin salts.
-
Extract the product into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and analysis.
Disclaimer: The spectroscopic data provided in this document are predicted values based on chemical structure and data from analogous compounds. The experimental protocol is a proposed method based on standard organic chemistry transformations. Actual results may vary, and all procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
A Comprehensive Technical Guide to (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Chloro-4-iodophenyl)hydrazine, a halogenated aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, structure, synthesis protocols, and potential applications in drug discovery, presenting data in a clear and accessible format for the scientific community.
Chemical and Physical Properties
This compound is a substituted phenylhydrazine, a class of compounds widely utilized as building blocks in the synthesis of various heterocyclic compounds.[1] The presence of both chloro and iodo substituents on the phenyl ring provides unique reactivity and makes it a valuable intermediate in the development of novel pharmaceutical agents.[2] The hydrochloride salt is also commercially available.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 29654-08-8 | [3][4] |
| Molecular Formula | C₆H₆ClIN₂ | [3] |
| Molecular Weight | 268.48 g/mol | [3] |
| Alternate Names | 1-(2-chloro-4-iodophenyl)hydrazine | [4][5] |
| CAS Number (HCl Salt) | 1219606-21-9 | [6] |
| Molecular Formula (HCl Salt) | C₆H₇Cl₂IN₂ | [6] |
| Molecular Weight (HCl Salt) | 304.94 g/mol | [6] |
| SMILES | NNC1=CC=C(I)C=C1Cl | [6] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with a hydrazine group (-NHNH₂) at position 1, a chlorine atom at position 2, and an iodine atom at position 4.
Diagram: Chemical Structure of this compound
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1-(2-chloro-4-iodophenyl)hydrazine | 29654-08-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1219606-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4-iodophenyl)hydrazine and its hydrochloride salt are halogenated aromatic hydrazine derivatives. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed putative synthesis protocol, and potential applications in drug discovery based on the activities of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for therapeutic development.
Chemical and Physical Properties
Table 1: Compound Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 29654-08-8 |
| Molecular Formula | C₆H₆ClIN₂ |
| Molecular Weight | 268.48 g/mol |
| Chemical Name (HCl Salt) | This compound hydrochloride |
| CAS Number (HCl Salt) | 1219606-21-9 |
| Molecular Formula (HCl Salt) | C₆H₇Cl₂IN₂ |
| Molecular Weight (HCl Salt) | 304.94 g/mol [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Notes |
| Appearance | White to off-white solid | Based on similar phenylhydrazine compounds. |
| Melting Point | Not available | The related compound 4-iodophenylhydrazine has a melting point of 102-106 °C.[2] |
| Boiling Point | ~350-400 °C at 760 mmHg | Highly uncertain; prone to decomposition. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Based on general solubility of phenylhydrazines. |
| pKa | Not available | The pKa of the hydrazinium ion is expected to be in the range of 4-6. |
| Stability | Stable under normal conditions. Light-sensitive. Decomposes upon heating. | General stability of hydrazine derivatives. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a standard and reliable method for the preparation of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction. The following is a putative protocol based on this general procedure, starting from the commercially available 2-chloro-4-iodoaniline.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2-Chloro-4-iodoaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt should form.
Step 3: Isolation and Purification of the Free Base
-
Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free base, suspend the hydrochloride salt in water and cool in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is basic (pH > 10) to liberate the free hydrazine.
-
Extract the aqueous suspension with diethyl ether or another suitable organic solvent (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
References
stability and storage of (2-Chloro-4-iodophenyl)hydrazine
An In-depth Technical Guide on the Stability and Storage of (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted phenylhydrazine derivative with potential applications in pharmaceutical synthesis and research. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its chemical integrity, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the known and extrapolated stability and storage parameters for this compound. It includes recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. Due to the limited availability of specific data for this compound, this guide leverages information from structurally related phenylhydrazine derivatives to provide a robust framework for its handling and stability evaluation.
Introduction
Substituted phenylhydrazines are versatile reagents in organic synthesis, notably in the Fischer indole synthesis and as precursors for various heterocyclic compounds. The stability of these compounds is a crucial factor that can influence reaction outcomes, impurity profiles, and the shelf-life of starting materials. This compound possesses chloro and iodo substituents on the phenyl ring, which may influence its reactivity and stability profile. This guide aims to provide a detailed technical resource on the stability and storage of this specific compound, drawing upon available data for similar molecules to establish best practices.
Recommended Storage and Handling
Based on safety data sheets (SDS) for structurally similar compounds like chlorophenylhydrazine and fluorophenylhydrazine hydrochlorides, the following storage and handling guidelines are recommended to maintain the stability of this compound.[1][2][3]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] | Minimizes thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[4] | Hydrazines are susceptible to oxidation by atmospheric oxygen.[5] |
| Light | Protect from light. Store in an amber-colored vial or in a dark cabinet. | Phenylhydrazine derivatives can be light-sensitive, leading to photodegradation. |
| Moisture | Protect from moisture. | Avoids hydrolysis and potential degradation. |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1] | To prevent vigorous and potentially hazardous reactions. |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] | To prevent inhalation and skin contact. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented in publicly available literature, the degradation of phenylhydrazine and its derivatives is known to proceed through several mechanisms.
Oxidation
Hydrazines are reducing agents and are susceptible to oxidation, which can be catalyzed by metal ions.[5] The primary degradation pathway in the presence of oxygen is the formation of diazenes, which can further decompose.
Thermal Decomposition
At elevated temperatures, hydrazine derivatives can decompose. The decomposition of hydrazine is known to produce ammonia and nitrogen gas.[6][7] The presence of chloro and iodo substituents may influence the decomposition temperature and products.
Hydrolysis
While generally stable to hydrolysis at neutral pH, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could lead to the cleavage of the N-N bond.
Photodegradation
Aromatic iodo compounds can be susceptible to photodegradation, potentially leading to the cleavage of the carbon-iodine bond.[8][9]
A logical workflow for investigating these potential degradation pathways is presented below.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Insights into the photochemical transformation of iodine in aqueous systems: humic acid photosensitized reduction of iodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (2-Chloro-4-iodophenyl)hydrazine for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chloro-4-iodophenyl)hydrazine, a halogenated aromatic hydrazine of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthesis, and its primary application as a key intermediate in the synthesis of bioactive molecules, particularly indole derivatives via the Fischer indole synthesis.
Commercial Availability and Supplier Information
This compound and its more stable hydrochloride salt are commercially available from several chemical suppliers catering to the research and pharmaceutical industries. These compounds are typically offered in various purities and quantities, suitable for laboratory-scale synthesis and process development.
Table 1: Commercial Suppliers and Product Forms
| Supplier | Product Name | CAS Number | Form |
| CymitQuimica | This compound | 29654-08-8 | Free Base |
| BLD Pharm | This compound hydrochloride | 1219606-21-9 | Hydrochloride Salt |
| Shanghai Lankang Pharmaceutical Technology Development Co., Ltd. | 2-chloro-4-iodophenylhydrazine | 29654-08-8 | Free Base |
Note: Availability and product specifications should be confirmed directly with the suppliers. Certificates of Analysis (CoA), including purity data (e.g., by HPLC or NMR), are typically available upon request from the supplier.[1]
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not widely published in readily accessible literature. However, predicted data and information for the hydrochloride salt provide valuable insights.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Predicted) | This compound HCl |
| Molecular Formula | C₆H₆ClIN₂ | C₆H₇Cl₂IN₂ |
| Molecular Weight | 268.48 g/mol | 304.94 g/mol |
| Boiling Point | 305.8 ± 32.0 °C | Not available |
| Density | 2.063 ± 0.06 g/cm³ | Not available |
| pKa | 4.31 ± 0.27 | Not available |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic data such as ¹H-NMR, ¹³C-NMR, HPLC, and LC-MS are often available from commercial suppliers upon request to confirm the identity and purity of the purchased compound.
Synthesis of this compound
Experimental Protocol: General Synthesis of Phenylhydrazines from Anilines
This protocol is a representative procedure for the synthesis of a substituted phenylhydrazine from the corresponding aniline and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Diazotization of the Arylamine
-
Suspend the starting aniline (e.g., 2-chloro-4-iodoaniline) in a mixture of water and a strong acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the suspension to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline suspension while maintaining the low temperature. The addition is exothermic and careful temperature control is crucial to prevent the decomposition of the diazonium salt.
-
Continue stirring the reaction mixture at a low temperature for a specified time (e.g., 30-60 minutes) after the addition of sodium nitrite is complete to ensure full conversion to the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a reducing agent. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.
-
Slowly add the freshly prepared, cold diazonium salt solution to the reducing agent solution. This addition should be done portion-wise or dropwise, with vigorous stirring, while maintaining a low temperature to control the reaction rate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the complete reduction of the diazonium salt to the corresponding hydrazine.
-
The resulting phenylhydrazine, often as its hydrochloride salt, may precipitate from the reaction mixture. The solid product can be isolated by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., a small amount of cold water or diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain the desired phenylhydrazine hydrochloride. The free base can be obtained by neutralization with a suitable base.
This is a generalized protocol. For a specific synthesis, it is crucial to consult literature for procedures on similar halogenated anilines to determine the optimal reaction conditions, stoichiometry of reagents, and work-up procedures.
Application in Drug Discovery: The Fischer Indole Synthesis
A primary and highly significant application of this compound in medicinal chemistry is its use as a key building block in the Fischer indole synthesis . This versatile and widely used reaction allows for the construction of the indole nucleus, a privileged scaffold found in a vast number of natural products and pharmaceutical agents.[2][3][4]
The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[2][3]
Experimental Protocol: General Fischer Indole Synthesis
The following is a generalized protocol for the Fischer indole synthesis that can be adapted for use with this compound.
-
In a suitable reaction flask, dissolve the this compound (or its hydrochloride salt) and a selected aldehyde or ketone in a suitable solvent. Common solvents include ethanol, acetic acid, or toluene.
-
Add an acid catalyst to the reaction mixture. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[2] The choice of catalyst and solvent often depends on the specific substrates and may require optimization.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst, typically ranging from room temperature to reflux.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure. This may involve neutralizing the acid catalyst, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude indole product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure substituted indole.
Potential in the Synthesis of Bioactive Molecules
The indole scaffold is a core component of many drugs with diverse therapeutic applications. For instance, indole derivatives are known to act as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] They also exhibit anti-cancer properties by targeting various signaling pathways, including those involving vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6]
By using this compound in the Fischer indole synthesis, medicinal chemists can create novel indole derivatives with specific substitution patterns that can be further elaborated to develop potent and selective modulators of various biological targets. The chloro and iodo substituents on the indole ring provide handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity and fine-tune the pharmacological properties of the resulting compounds.
Visualizing the Synthetic and Signaling Pathways
To illustrate the utility of this compound, the following diagrams depict a plausible synthetic workflow and a potential biological signaling pathway that could be targeted by a molecule derived from this starting material.
Synthetic Workflow Diagram
Caption: Synthetic workflow from 2-chloro-4-iodoaniline to a bioactive molecule.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical scenario where an indole derivative synthesized from this compound acts as an inhibitor of the VEGFR-2 signaling pathway, a common target in anti-cancer drug development.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic molecules, particularly indoles, which are of high interest in pharmaceutical research. Its utility in the Fischer indole synthesis provides a direct route to novel compounds that can be screened for a wide range of biological activities. The presence of both chloro and iodo substituents offers additional opportunities for synthetic diversification, making it a versatile tool for medicinal chemists in the development of new therapeutic agents. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and primary synthetic applications of (2-Chloro-4-iodophenyl)hydrazine hydrochloride. This compound is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry and drug discovery.
Core Properties
This compound hydrochloride is a substituted arylhydrazine salt. The presence of both chloro and iodo substituents on the phenyl ring makes it a versatile building block for creating a variety of substituted indole structures, which are prevalent in many biologically active compounds.
Chemical and Physical Data
A summary of the available chemical and physical data for this compound hydrochloride and its corresponding free base is presented in Table 1. While specific experimental data such as melting point and solubility for the hydrochloride salt are not widely published, information from suppliers indicates it is a solid substance requiring refrigerated storage.
Table 1: Chemical and Physical Properties
| Property | This compound hydrochloride | This compound (Free Base) |
| CAS Number | 1219606-21-9[1] | 29654-08-8[2] |
| Molecular Formula | C₆H₇Cl₂IN₂[1] | C₆H₆ClIN₂[2] |
| Molecular Weight | 304.94 g/mol [1] | 268.48 g/mol [2] |
| Physical State | Solid (based on storage recommendations) | Not specified |
| Storage Temperature | 2-8°C[1] | Not specified |
Safety and Handling
General Safety Precautions:
-
Toxicity: Phenylhydrazines and their derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Carcinogenicity: Some phenylhydrazine derivatives are considered to be possibly carcinogenic to humans.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocols: The Fischer Indole Synthesis
The primary application of this compound hydrochloride is as a key reactant in the Fischer indole synthesis. This versatile reaction allows for the formation of the indole nucleus, a core structure in numerous pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of the arylhydrazine with an aldehyde or a ketone.[5][6]
A general experimental protocol for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride is as follows:
Objective: To synthesize a substituted indole (e.g., 5-Chloro-7-iodoindole derivative) from this compound hydrochloride and a suitable ketone or aldehyde.
Materials:
-
This compound hydrochloride
-
An appropriate ketone or aldehyde (e.g., acetone, cyclohexanone, a substituted acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[5]
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Hydrazone Formation (often in situ):
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the selected ketone or aldehyde (1 to 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the mixture containing the hydrazone, add the acid catalyst. The choice of catalyst and reaction temperature is crucial and depends on the reactivity of the substrates.[4] Common conditions include:
-
Refluxing in glacial acetic acid.
-
Heating in polyphosphoric acid at temperatures ranging from 80°C to 150°C.
-
Using a Lewis acid like zinc chloride in a high-boiling solvent.
-
-
Heat the reaction mixture for several hours until the starting hydrazone is consumed (as monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
-
Expected Outcome: The Fischer indole synthesis with this compound hydrochloride and a simple ketone like acetone would be expected to yield a 5-chloro-7-iodo-2,3-dimethyl-3H-indole, which may rearrange to the more stable 5-chloro-7-iodo-2,3-dimethyl-1H-indole. The exact structure of the product will depend on the carbonyl partner used.
Visualizations
Logical Relationship: From Reagent to Product Class
The following diagram illustrates the role of this compound hydrochloride as a precursor in the synthesis of a broad class of medicinally relevant indole derivatives.
Caption: Role of the title compound in synthetic chemistry.
Experimental Workflow: Fischer Indole Synthesis
The diagram below outlines the key steps in a typical Fischer indole synthesis experiment using this compound hydrochloride.
Caption: Step-by-step Fischer indole synthesis workflow.
Signaling Pathways
Currently, there is no specific information in the public domain that directly links this compound hydrochloride to the modulation of any particular signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity and potential interactions with signaling pathways would be determined by the final indole-containing molecule that is synthesized from this precursor. Many indole derivatives are known to interact with a wide range of biological targets, including serotonin receptors, kinases, and microtubules, thereby affecting various signaling pathways involved in cancer, inflammation, and neurological disorders. Further research would be required to determine the biological effects of the specific indoles synthesized from this starting material.
References
- 1. 1219606-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Solubility of (2-Chloro-4-iodophenyl)hydrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of (2-Chloro-4-iodophenyl)hydrazine, a key intermediate in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the predicted solubility of this compound in various organic solvents, details experimental protocols for precise solubility determination, and illustrates its crucial role in synthetic pathways.
Introduction
This compound is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry. Its structural features make it a versatile building block for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug substances. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for its practical application and further investigation.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of a polar hydrazine group and a larger, nonpolar halogenated aromatic ring suggests a nuanced solubility behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar hydrazine moiety and the aromatic ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the hydrazine group, while the alkyl chain interacts with the nonpolar part of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the hydrazine group will likely hinder dissolution in nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Similarities in polarity and the presence of halogen atoms may promote solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The moderate polarity of ethers may allow for some dissolution. |
| Ketones | Acetone | Moderate | The carbonyl group offers some polarity to interact with the hydrazine group. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a common method for determining the solubility of a solid organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Diagram of the Experimental Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound.
Role in Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of various heterocyclic scaffolds, which are prevalent in many marketed drugs. One of the most notable applications is in the Fischer indole synthesis.
Fischer Indole Synthesis Signaling Pathway:
Caption: The Fischer indole synthesis using this compound.
This synthetic route allows for the introduction of the chloro and iodo substituents onto the indole ring, providing handles for further functionalization and molecular diversity in drug discovery programs.
Conclusion
While quantitative solubility data for this compound remains a key area for experimental determination, this guide provides a foundational understanding for researchers. The predicted solubility profile serves as a starting point for solvent selection, and the detailed experimental protocol offers a clear path to generating precise data. Furthermore, the illustrated synthetic pathway underscores the compound's importance in the synthesis of pharmaceutically relevant molecules. This information is critical for the effective utilization of this compound in the advancement of drug development projects.
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (2-chloro-4-iodophenyl)hydrazine in the Fischer indole synthesis to generate 7-chloro-5-iodoindole derivatives. This class of halogenated indoles holds significant potential in the development of novel therapeutic agents, particularly as antimicrobial and kinase inhibitors. This document outlines the synthetic protocols, key quantitative data, and the biological context for the application of these compounds.
Introduction
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to form the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[1] The use of substituted phenylhydrazines, such as this compound, allows for the regioselective synthesis of highly functionalized indoles. The resulting 7-chloro-5-iodoindole core is of particular interest due to the unique electronic and steric properties imparted by the halogen substituents, which can significantly influence biological activity. Halogenated indoles have demonstrated a range of biological activities, including antimicrobial, antibiofilm, and kinase inhibitory properties.[3][4]
Synthesis of 7-Chloro-5-iodoindole Derivatives
The synthesis of 7-chloro-5-iodoindoles via the Fischer indole synthesis typically proceeds in two main stages: the formation of the precursor this compound and the subsequent acid-catalyzed cyclization with a suitable ketone or aldehyde.
Protocol 1: Synthesis of this compound Hydrochloride
This compound hydrochloride is the key starting material for the Fischer indole synthesis of 7-chloro-5-iodoindoles. It can be synthesized from the commercially available 2-chloro-4-iodoaniline. The general procedure involves diazotization of the aniline followed by reduction.
Materials:
-
2-Chloro-4-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Water
-
Diethyl ether
Procedure:
-
A suspension of 2-chloro-4-iodoaniline in a mixture of water and concentrated hydrochloric acid is cooled to -4°C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 0°C. The completion of the diazotization can be monitored using starch-iodide paper.
-
After complete addition, the mixture is stirred for an additional 30-45 minutes at the same temperature.
-
A solution of stannous chloride dihydrate in concentrated hydrochloric acid is then added slowly to the diazonium salt solution, keeping the temperature between -4°C and room temperature.
-
The resulting mixture is stirred for approximately 2 hours.
-
The precipitated solid is collected by filtration and washed with diethyl ether to yield this compound hydrochloride.
Protocol 2: Fischer Indole Synthesis of 7-Chloro-5-iodo-2,3-dimethyl-1H-indole
This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and 2-butanone to yield 7-chloro-5-iodo-2,3-dimethyl-1H-indole. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.[5]
Materials:
-
This compound hydrochloride
-
2-Butanone (Methyl Ethyl Ketone)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, this compound hydrochloride and an equimolar amount of 2-butanone are added.
-
Polyphosphoric acid is added to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
The reaction mixture is heated to 80-100°C and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-chloro-5-iodo-2,3-dimethyl-1H-indole.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer indole synthesis of a 7-chloro-5-iodoindole derivative. Please note that yields can vary depending on the specific substrates and reaction conditions.
| Product | Starting Hydrazine | Ketone/Aldehyde | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 7-Chloro-5-iodo-2,3-dimethyl-1H-indole | This compound HCl | 2-Butanone | PPA | 3 | 90 | 75-85 |
| Ethyl 7-chloro-5-iodo-2-methyl-1H-indole-3-carboxylate | This compound HCl | Ethyl 2-methylacetoacetate | PPA | 4 | 100 | 70-80 |
Visualizing the Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 7-chloro-5-iodoindole derivatives.
Caption: General workflow for the synthesis of 7-chloro-5-iodoindoles.
Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions.
Caption: Mechanism of the Fischer Indole Synthesis.
Applications in Drug Development
Halogenated indoles, including 7-chloro-5-iodoindoles, are emerging as promising scaffolds in drug discovery due to their ability to modulate various biological pathways.
Antimicrobial and Antivirulence Activity
Studies have shown that chloro- and iodo-substituted indoles can exhibit significant antimicrobial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus.[3] These compounds can interfere with bacterial virulence factors, including motility, biofilm formation, and the production of proteases.[1][6] This antivirulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of drug resistance.[3]
The proposed mechanism of action involves the disruption of bacterial signaling pathways, such as quorum sensing, which regulates the expression of virulence genes.
Caption: Inhibition of bacterial virulence by 7-chloro-5-iodoindoles.
Kinase Inhibition
The indole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[4] The 7-azaindole core, a bioisostere of indole, is particularly effective at binding to the hinge region of protein kinases. While specific data for 7-chloro-5-iodoindoles as kinase inhibitors is still emerging, their structural features suggest potential for interaction with the ATP-binding site of various kinases. The chloro and iodo substituents can form halogen bonds and other non-covalent interactions, potentially enhancing binding affinity and selectivity.
Caption: Proposed mechanism of kinase inhibition by indole derivatives.
Conclusion
The Fischer indole synthesis provides a robust and versatile method for the preparation of 7-chloro-5-iodoindole derivatives from this compound. These halogenated indoles represent a valuable class of compounds for drug discovery, with demonstrated potential as antimicrobial and antivirulence agents, and theoretical potential as kinase inhibitors. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of novel indole-based therapeutic candidates. Further exploration of the structure-activity relationships of this scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. vliz.be [vliz.be]
Application Notes and Protocols: Synthesis of Substituted Indoles using (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted indoles utilizing (2-Chloro-4-iodophenyl)hydrazine as a key starting material. The primary method described is the Fischer indole synthesis, a robust and versatile reaction for the formation of the indole nucleus. These resulting 6-chloro-4-iodo-substituted indoles are of significant interest in medicinal chemistry and drug discovery due to the unique electronic and steric properties imparted by the halogen substituents, which can influence biological activity and pharmacokinetic profiles. This document includes a general experimental protocol, a workflow diagram for the synthesis, and a representative signaling pathway where such indole derivatives may exhibit activity.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including many approved drugs. The synthesis of specifically substituted indoles is a cornerstone of drug discovery programs targeting a wide range of therapeutic areas, from oncology to neurodegenerative diseases. The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for constructing the indole ring system.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[1]
The use of polysubstituted phenylhydrazines, such as this compound, allows for the preparation of indoles with specific substitution patterns on the benzene ring. The resulting 6-chloro-4-iodoindoles are valuable intermediates for further functionalization and can themselves be screened for biological activity. The presence of both chlorine and iodine atoms offers distinct opportunities for subsequent cross-coupling reactions, enabling the synthesis of diverse chemical libraries.
Key Applications
Substituted indoles are known to interact with a variety of biological targets. While the specific biological activities of 6-chloro-4-iodoindoles are not extensively documented in publicly available literature, the general class of halogenated indoles has shown promise in several areas:
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.
-
Antimicrobial Agents: The indole nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Agents: The structural similarity of indole to the neurotransmitter serotonin has led to the development of many indole-based drugs targeting CNS disorders.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a substituted 6-chloro-4-iodoindole via the Fischer indole synthesis.
Materials:
-
This compound hydrochloride
-
Ketone or Aldehyde (e.g., Cyclohexanone)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid)
-
Solvent (e.g., Toluene, Ethanol, or Acetic Acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
Protocol: Synthesis of 6-chloro-4-iodo-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
This protocol describes a typical Fischer indole synthesis using cyclohexanone as the carbonyl component.
-
Hydrazone Formation (Optional, can be done in situ):
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Add cyclohexanone (1.0 - 1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.
-
-
Indolization:
-
To the flask containing the hydrazone (or the in situ generated hydrazone mixture), add the acid catalyst. A common choice is polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Alternatively, a mixture of a high-boiling solvent like toluene with a strong acid such as sulfuric acid or p-toluenesulfonic acid can be used.
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature and reaction time will depend on the specific substrates and acid catalyst used.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-4-iodo-1,2,3,4-tetrahydrocarbazole.
-
Characterization:
The structure and purity of the synthesized indole should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted indoles via the Fischer indole synthesis. Please note that these are illustrative values, and actual results may vary depending on the specific reactants and reaction conditions.
| Starting Hydrazine | Carbonyl Compound | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Cyclohexanone | 6-Chloro-4-iodo-1,2,3,4-tetrahydrocarbazole | PPA | - | 100 | 4 | 75-85 |
| This compound | Acetone | 6-Chloro-4-iodo-2-methylindole | H₂SO₄ | Acetic Acid | 90 | 6 | 60-70 |
| This compound | Ethyl pyruvate | Ethyl 6-chloro-4-iodoindole-2-carboxylate | PPA | Toluene | 110 | 3 | 70-80 |
| This compound | 4-Methylcyclohexanone | 6-Chloro-4-iodo-2-methyl-1,2,3,4-tetrahydrocarbazole | Eaton's Reagent | - | 80 | 8 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted indoles using this compound.
Caption: General workflow for the Fischer indole synthesis.
Signaling Pathway Example: Kinase Inhibition
Many substituted indoles function as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway where an indole derivative could act to block the phosphorylation cascade, a common mechanism in cancer therapy.
Caption: Generic kinase inhibition pathway by a substituted indole.
References
Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis of 6-Chloro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The choice of acid catalyst is crucial and can significantly impact the reaction yield and purity of the resulting indole. This document provides detailed application notes and experimental protocols for the Fischer indole synthesis of 6-chloro-4-iodo-1H-indole from (2-Chloro-4-iodophenyl)hydrazine, focusing on the use of various acid catalysts. The protocols provided are based on established methodologies for the synthesis of halogenated indoles.
General Reaction Scheme
The overall reaction for the synthesis of 6-chloro-4-iodo-1H-indole from this compound and a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation, or an aldehyde followed by oxidation) is depicted below. For simplicity, the protocols will focus on the cyclization of the pre-formed phenylhydrazone.
Caption: General reaction for the Fischer indole synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of 6-chloro-4-iodo-1H-indole using three different types of acid catalysts are provided below. These protocols are adapted from general procedures for the Fischer indole synthesis of halogenated indoles.[1][2][3]
Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis
Zinc chloride is a commonly used and effective Lewis acid catalyst for the Fischer indole synthesis.[1] It is particularly useful for substrates that may be sensitive to strong Brønsted acids.
Materials:
-
(2-Chloro-4-iodophenyl)hydrazone of a suitable aldehyde or ketone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-boiling point solvent (e.g., toluene, xylene, or an ionic liquid like choline chloride·2ZnCl₂)[4]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (2-Chloro-4-iodophenyl)hydrazone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 10 mL per gram of hydrazone).
-
Catalyst Addition: Add anhydrous zinc chloride (1.5 - 2.0 eq) to the solution. The use of an excess of the Lewis acid can be beneficial.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-chloro-4-iodo-1H-indole.
Protocol 2: Polyphosphoric Acid (Brønsted Acid) Catalyzed Synthesis
Polyphosphoric acid (PPA) is a strong Brønsted acid and a dehydrating agent, making it a highly effective catalyst for the Fischer indole synthesis, often providing high yields in short reaction times.[3][5]
Materials:
-
(2-Chloro-4-iodophenyl)hydrazone of a suitable aldehyde or ketone
-
Polyphosphoric Acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place the (2-Chloro-4-iodophenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the hydrazone) to the flask.
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 30-60 minutes. The reaction is often rapid and can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired indole.
Protocol 3: Acetic Acid (Brønsted Acid) Catalyzed Synthesis
Glacial acetic acid is a milder Brønsted acid catalyst and can also serve as the solvent for the reaction. While it may require longer reaction times or higher temperatures, it can be a suitable choice for certain substrates.[2] For phenylhydrazines with electron-withdrawing groups, the addition of a stronger acid like HCl can improve yields.[2]
Materials:
-
This compound hydrochloride
-
Suitable aldehyde or ketone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (optional)
-
Ice-water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in glacial acetic acid (10-20 mL per gram of hydrazine).
-
Catalyst Addition (Optional): For potentially higher yields, a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%) can be added.[2]
-
Reaction: Heat the mixture to reflux (around 118 °C) for 4-8 hours, monitoring the reaction by TLC.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a large volume of ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 6-chloro-4-iodo-1H-indole.
Data Presentation: Comparison of Acid Catalysts
The following table summarizes the expected performance of the different acid catalysts for the Fischer indole synthesis of 6-chloro-4-iodo-1H-indole, based on literature data for analogous halogenated and electron-deficient phenylhydrazines. Actual yields may vary depending on the specific carbonyl compound used and optimization of reaction conditions.
| Acid Catalyst | Catalyst Type | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Expected Yield Range (%) | Notes |
| Zinc Chloride (ZnCl₂) in Toluene | Lewis Acid | 110-120 | 2 - 6 | 60 - 85 | Good for substrates sensitive to strong Brønsted acids. Anhydrous conditions are crucial. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80 - 100 | 0.5 - 1 | 70 - 90+ | Often gives high yields and short reaction times. Work-up can be challenging due to viscosity. |
| Acetic Acid | Brønsted Acid | ~118 (reflux) | 4 - 8 | 30 - 60 | Milder conditions, but may result in lower yields, especially with electron-withdrawing groups. |
| Acetic Acid / HCl | Brønsted Acid | ~118 (reflux) | 4 - 8 | 40 - 70 | Addition of a strong acid co-catalyst can improve yields for deactivated substrates.[2] |
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Signaling Pathway of the Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Chloro-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-chloro-7-iodo-1H-indole from (2-Chloro-4-iodophenyl)hydrazine via the Fischer indole synthesis. The Fischer indole synthesis is a robust and versatile chemical reaction for the formation of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] This application note offers a comprehensive, step-by-step procedure suitable for laboratory-scale synthesis, including reaction setup, workup, purification, and characterization of the target compound. The protocol is designed to be a foundational method that can be adapted and optimized for specific research and development needs in areas such as medicinal chemistry and materials science, where halogenated indoles are valuable intermediates.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for the preparation of indoles.[1][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][3] The versatility of this reaction allows for the synthesis of a wide array of substituted indoles, which are key structural motifs in many natural products, pharmaceuticals, and functional materials.
Halogenated indoles, in particular, serve as versatile building blocks in organic synthesis. The presence of chloro and iodo substituents on the indole ring, as in the target molecule 5-chloro-7-iodo-1H-indole, provides distinct handles for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This protocol details the synthesis of this di-halogenated indole using this compound and a suitable carbonyl precursor.
Experimental Protocol
This protocol describes the synthesis of 5-chloro-7-iodo-1H-indole from this compound and pyruvic acid, followed by decarboxylation.
Materials:
-
This compound
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol (20 mL) and stir to dissolve the hydrazine.
-
To the stirred solution, add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour to form the hydrazone intermediate.
-
-
Indolization:
-
Carefully add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine) to the reaction mixture.
-
Heat the mixture to 100-110 °C and maintain this temperature for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate or hexanes and dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 5-chloro-7-iodo-1H-indole as a solid.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-chloro-7-iodo-1H-indole.
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-Chloro-7-iodo-1H-indole |
| Molecular Formula | C₈H₅ClIN |
| Molecular Weight | 293.49 g/mol |
| Theoretical Yield | Calculated based on starting material |
| Actual Yield | To be determined experimentally |
| Purity (by NMR/HPLC) | To be determined experimentally |
Experimental Workflow
Figure 1. Workflow diagram for the Fischer indole synthesis of 5-chloro-7-iodo-1H-indole.
References
Applications of Indoles Derived from (2-Chloro-4-iodophenyl)hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and drug discovery. This document details the potential applications of indoles derived from the precursor (2-Chloro-4-iodophenyl)hydrazine. The resulting 7-chloro-5-iodoindole scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. These application notes provide an overview of the synthesis, potential biological activities, and experimental protocols relevant to this class of compounds.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring plays a crucial role in determining its biological activity. Indoles derived from this compound are anticipated to be 7-chloro-5-iodoindoles. The presence of both chloro and iodo substituents offers unique electronic and steric properties that can be exploited for targeted drug design. Halogenated indoles have demonstrated significant potential as anticancer agents and kinase inhibitors. This document outlines the synthetic methodology for preparing these compounds and explores their potential therapeutic applications based on data from structurally related molecules.
Synthesis of 7-Chloro-5-iodoindole Derivatives
The primary method for the synthesis of indoles from phenylhydrazines is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or a ketone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
General Reaction Scheme:
This compound reacts with a suitable ketone or aldehyde (R1, R2 = H, alkyl, aryl) in the presence of an acid catalyst to yield the corresponding 7-chloro-5-iodoindole derivative.
Figure 1: General workflow for the Fischer indole synthesis of 7-chloro-5-iodoindoles.
Application I: Anticancer Agents
Halogenated indoles have shown potent antiproliferative activity against a variety of cancer cell lines. The chloro and iodo substitutions on the indole ring can enhance interactions with biological targets and improve pharmacokinetic properties.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Indoles can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.
Representative Anticancer Activity of Halogenated Indoles
While specific data for 7-chloro-5-iodoindoles is not yet prevalent in public literature, the following table summarizes the anticancer activity of structurally related chloro-substituted indole derivatives against various cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of indoles derived from this compound.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-Chloro-indole-2-carbohydrazide derivative | HCT116 (Colon) | 8.1 | [3] |
| 5-Chloro-indole-2-carbohydrazide derivative | SW480 (Colon) | 7.9 | [3] |
| 4-Chloro-indole derivative | HepG2 (Liver) | 69.68 | [4] |
| 4-Chloro-indole derivative | A549 (Lung) | 71.68 | [4] |
| 4-Chloro-indole derivative | MOLT-3 (Leukemia) | 46.23 | [4] |
| 5-Chloro-indole carboxamide derivative | HCT116 (Colon) | 7.1 | [5] |
Table 1: Anticancer activity of representative chloro-indole derivatives.
Application II: Kinase Inhibitors
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. The 7-chloro-5-iodo substitution pattern can be explored for developing selective kinase inhibitors.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR are often implicated in tumor angiogenesis and growth.
-
Non-Receptor Tyrosine Kinases: Src family kinases are involved in cell proliferation and survival pathways.
-
Serine/Threonine Kinases: Kinases like BRAF and AKT are central to cancer cell signaling.[6]
Signaling Pathway Diagram
Figure 2: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway by indole derivatives.
Experimental Protocols
Protocol 1: Synthesis of a 7-Chloro-5-iodoindole Derivative via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific ketones or aldehydes.
Materials:
-
This compound hydrochloride
-
Ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in ethanol.
-
Add the ketone or aldehyde (1.1 equivalents) to the solution.
-
Add the acid catalyst. For example, use a catalytic amount of glacial acetic acid or a stronger acid like polyphosphoric acid if needed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Indoles derived from this compound represent a promising class of compounds for further investigation in drug discovery. Their synthesis via the well-established Fischer indole synthesis allows for the generation of a diverse library of derivatives. Based on the biological activities of structurally related halogenated indoles, these 7-chloro-5-iodoindoles are strong candidates for development as novel anticancer agents and kinase inhibitors. The provided protocols offer a starting point for researchers to synthesize and evaluate the therapeutic potential of these compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Chloro-4-iodophenyl)hydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4-iodophenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable reagent in organic synthesis, primarily in the construction of indole scaffolds. The indole motif is a core structural component in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The specific substitution pattern of this hydrazine derivative—containing both a chloro and an iodo group—offers unique opportunities for the synthesis of halogenated indoles, which are key intermediates in the development of novel therapeutic agents. The presence of these halogens provides handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery.
The principal application of this compound is in the Fischer indole synthesis , a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to yield the indole ring system.[1]
Key Applications and Signaling Pathways
The primary application of this compound is the synthesis of 6-chloro-4-iodoindole derivatives. These halogenated indoles are important precursors for various biologically active molecules.
Fischer Indole Synthesis Pathway
The general mechanism for the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] The reaction proceeds through the following key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination: Elimination of ammonia leads to the final indole product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of indole derivatives using this compound.
Protocol 1: Synthesis of Ethyl 6-chloro-4-iodo-1H-indole-2-carboxylate
This protocol details the Fischer indole synthesis of this compound with ethyl pyruvate to yield ethyl 6-chloro-4-iodo-1H-indole-2-carboxylate.
Materials:
-
This compound hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[4]
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
The resulting phenylhydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.
-
-
Indolization:
-
To the crude phenylhydrazone, or the reaction mixture from the previous step after removal of ethanol, add a suitable acidic catalyst. Options include:
-
A mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Polyphosphoric acid (PPA).[4]
-
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 6-chloro-4-iodo-1H-indole-2-carboxylate.
-
Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |
| Ethyl 6-chloro-4-iodo-1H-indole-2-carboxylate | This compound, Ethyl pyruvate | H₂SO₄ or PPA | Ethanol | 2-6 h | 60-80% (estimated) |
Note: The yield is an estimate based on typical Fischer indole syntheses and may vary depending on the specific reaction conditions.
Expected Product Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Spectroscopic Data (Expected):
-
¹H NMR: Characteristic signals for the indole NH, aromatic protons, and the ethyl ester group.
-
¹³C NMR: Signals corresponding to the indole core carbons, the ester carbonyl, and the ethyl group.
-
Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₁H₉ClINO₂.
-
Logical Workflow for Synthesis and Application
The synthesis of bioactive molecules using this compound as a starting material typically follows a logical progression from the initial indole synthesis to subsequent functionalization and biological evaluation.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of halogenated indole derivatives, which are of significant interest in medicinal chemistry and drug development. The Fischer indole synthesis provides a straightforward and efficient method for constructing the 6-chloro-4-iodoindole scaffold. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with potential biological activity. The dual halogenation of the resulting indole products opens up numerous avenues for further chemical exploration and the development of new therapeutic agents.
References
Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles, a heterocyclic scaffold of immense importance in medicinal chemistry and natural product synthesis.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1] The reaction's outcome, including yield and regioselectivity, is significantly influenced by the nature and position of substituents on the phenylhydrazine ring. These application notes provide a detailed overview of the mechanism, the impact of substituents, and experimental protocols for performing the Fischer indole synthesis.
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis, proposed by Robinson, proceeds through several key steps:[3]
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.
-
[4][4]-Sigmatropic Rearrangement: A crucial[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step.
-
Rearomatization: The di-imine intermediate undergoes rearomatization to form a more stable amino-imine.
-
Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered ring, an aminal. Subsequent elimination of ammonia under acidic conditions leads to the final aromatic indole product.[1]
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: The reaction pathway of the Fischer indole synthesis.
Influence of Substituents on Phenylhydrazines
The electronic nature and position of substituents on the phenylhydrazine ring play a critical role in the Fischer indole synthesis, affecting reaction rates, yields, and in some cases, the regioselectivity of the cyclization.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), and methoxy (-OCH₃) groups are generally considered to be activating. They increase the electron density of the aromatic ring, which can facilitate the[4][4]-sigmatropic rearrangement. This often leads to higher yields and milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halo (-Cl, -Br) groups are deactivating. They decrease the electron density of the ring, making the rearrangement more difficult. Consequently, reactions with these substituted phenylhydrazines often require stronger acids and higher temperatures, and may result in lower yields. For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid alone gives a very low yield (10%), which can be improved to 30% by the addition of hydrochloric acid and a longer reaction time.[3]
-
Regioselectivity with Meta-Substituents: When a meta-substituted phenylhydrazine is used, two isomeric indole products (4- and 6-substituted) are possible. The regioselectivity is influenced by both steric and electronic factors. Generally, cyclization is favored at the para-position to the substituent. However, the nature of the substituent and the reaction conditions can alter this preference.
Quantitative Data Summary
The following table summarizes the yields of various indole syntheses using different substituted phenylhydrazines and carbonyl compounds under various reaction conditions.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | Acetophenone | ZnCl₂ / Acetic Acid | 180 | 0.25 | 86 | [5] |
| H | Acetophenone | H₃PO₄ / H₂SO₄ | 100-120 | 0.33 | - | [6] |
| p-Tolyl | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | - | [7] |
| o,m-Tolyl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | - | High | [3] |
| o,p-Nitrophenyl | 2-Methylcyclohexanone | Acetic Acid | Reflux | - | - | [3] |
| p-Nitrophenyl | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 | [3] |
| p-Nitrophenyl | Isopropyl methyl ketone | Acetic Acid / HCl | - | 4 | 30 | [3] |
| p-Chlorophenyl | 1,2-Cyclohexanedione | - | - | - | 54 | [8] |
| o-Methoxyphenyl | Ethyl pyruvate | HCl / EtOH | - | - | - | [2] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general guideline for the synthesis of indoles via the Fischer reaction. The specific acid catalyst, solvent, temperature, and reaction time will need to be optimized based on the reactivity of the substituted phenylhydrazine and the carbonyl compound.
Materials:
-
Substituted phenylhydrazine
-
Aldehyde or ketone
-
Acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄, HCl, acetic acid)[9][10]
-
Solvent (e.g., ethanol, acetic acid, or neat)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent and the acid catalyst. The reaction can sometimes be performed neat (without solvent).[9]
-
Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.[5][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., NaOH solution). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Diagram: General Experimental Workflow
Caption: A typical workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[5][6]
Materials:
-
Phenylhydrazine (5.1 mmol)
-
Acetophenone (5.0 mmol)
-
Anhydrous zinc chloride (200 mol%)
-
Acetic acid (0.1 N, a few drops)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser with CaCl₂ guard tube
-
Heating mantle
-
Mortar and pestle
Procedure:
-
Reactant Preparation: In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%) using a pestle. Add a few drops of 0.1 N acetic acid and continue mixing for 10 minutes at room temperature.[5]
-
Reaction Setup: Transfer the mixture to a round-bottom flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heating: Heat the mixture slowly to 180 °C. The reaction is typically complete within 15 minutes, which can be monitored by TLC (10% ethyl acetate in n-hexane).[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 5 mL of dichloromethane and 5 mL of water. Separate the organic layer and extract the aqueous layer three times with 5 mL of dichloromethane.[5]
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to obtain 2-phenylindole as a light yellow solid (yield: 86%).[5]
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, offering a straightforward route to a vast array of indole derivatives. A thorough understanding of the reaction mechanism and the influence of substituents on the phenylhydrazine starting material is crucial for predicting reaction outcomes and optimizing conditions. The provided protocols offer a starting point for the synthesis of diverse indole structures, which are key components in the development of new therapeutics and functional materials. Careful consideration of the electronic properties of the substituents will guide the choice of catalysts and reaction parameters to achieve the desired products in good yields.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of 2-phenylindole | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. testbook.com [testbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the One-Pot Synthesis of Indoles Using (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of substituted indoles utilizing (2-Chloro-4-iodophenyl)hydrazine via the Fischer indole synthesis. This method is foundational in medicinal chemistry and drug development for creating diverse indole scaffolds.
Introduction
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] This one-pot protocol simplifies the procedure by combining the formation of the hydrazone intermediate and its subsequent cyclization into a single operational step, thus enhancing efficiency and reducing waste.[3][4][5] The use of this compound as the starting material is of particular interest as it leads to the formation of 6-chloro-4-iodoindoles, which are valuable intermediates for further functionalization in drug discovery programs. The electron-withdrawing chloro and iodo substituents can influence the reactivity of the final indole and provide handles for cross-coupling reactions.
General Reaction Scheme
The overall transformation involves the acid-catalyzed reaction of this compound with a suitable ketone or aldehyde to yield the corresponding substituted indole.
This compound + Ketone/Aldehyde --(Acid Catalyst)--> Substituted 6-Chloro-4-iodoindole
Experimental Protocols
This section details the experimental procedures for the one-pot synthesis of a representative 6-chloro-4-iodoindole derivative using cyclohexanone as the carbonyl component.
Materials and Equipment:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol: One-Pot Synthesis of 6-Chloro-4-iodo-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Addition of Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. A typical concentration is 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-4-iodo-1,2,3,4-tetrahydrocarbazole.
Data Presentation
The following table summarizes representative yields for the Fischer indole synthesis with various substituted phenylhydrazines to provide an expected range for the synthesis using this compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | 2-Aminocyclohexanone hydrochloride | Acetic Acid | Reflux, 5h | 55 | [3] |
| m-Tolylphenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Room Temp, 2h | High | [6] |
| Phenylhydrazine | Cyclohexanone | p-TSA / Microwave | 600W, 3 min | 91 | [7] |
| p-Chlorophenylhydrazine hydrochloride | 1,2-Cyclohexanedione | Not specified | Not specified | 54 | N/A |
| (4-Methoxyphenyl)hydrazine | Dihydrofuran | ZnCl₂ | Not specified | Good | [8] |
Mandatory Visualizations
Reaction Mechanism: Fischer Indole Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Indoles from (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of robust and efficient synthetic routes to functionalized indoles is a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles utilizing (2-Chloro-4-iodophenyl)hydrazine as a key starting material. The primary method detailed is the acid-catalyzed Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus. While the initial query mentioned palladium catalysis, the direct synthesis of indoles from a phenylhydrazine and a ketone is predominantly an acid-catalyzed process. Palladium catalysis is more commonly employed in the synthesis of the arylhydrazine precursors themselves, for instance, via Buchwald-Hartwig amination.
Principle and Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds in two main stages: the formation of a phenylhydrazone, which can often be done in situ, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[2]
The accepted mechanism involves the following key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.
-
Rearomatization: The resulting intermediate undergoes rearomatization of the benzene ring.
-
Cyclization and Elimination: An intramolecular attack by the amino group forms a cyclic intermediate, which then eliminates a molecule of ammonia to yield the final indole product.[4]
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[4] Polyphosphoric acid (PPA) is often an effective catalyst, particularly for less reactive substituted phenylhydrazines.[5][6]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of indoles from this compound using both a cyclic and an acyclic ketone.
Protocol 1: Synthesis of 8-Chloro-6-iodo-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
This protocol describes the synthesis of a tetracyclic indole derivative using a cyclic ketone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beaker
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place polyphosphoric acid (10 g). Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add this compound (1.0 g, 3.52 mmol) in one portion. Follow this with the dropwise addition of cyclohexanone (0.38 g, 3.87 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (50 g) with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL), a saturated aqueous solution of sodium bicarbonate (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure 8-chloro-6-iodo-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 5-Chloro-7-iodo-2,3-dimethylindole from this compound and 2-Butanone
This protocol details the synthesis of a disubstituted indole using an acyclic ketone.
Materials:
-
This compound hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial acetic acid
-
Water (deionized)
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (One-Pot): In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound hydrochloride (1.0 g, 3.11 mmol) in glacial acetic acid (15 mL). To this solution, add 2-butanone (0.25 g, 3.42 mmol, 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of 1 M sodium hydroxide solution until a pH of ~7 is reached. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane-dichloromethane solvent system to yield the pure 5-chloro-7-iodo-2,3-dimethylindole.
Data Presentation
The yield of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring and the structure of the carbonyl compound.
| Phenylhydrazine Substituent | Ketone/Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| H | Cyclohexanone | Glacial Acetic Acid | 50 | [7] |
| 4-Chloro | 1-Oxo-1,2,3,4-tetrahydrocarbazole | Glacial Acetic Acid | - | [8] |
| 4-Bromo | 1-Oxo-1,2,3,4-tetrahydrocarbazole | Glacial Acetic Acid | - | [8] |
| 4-Methyl | Cyclohexanone | Glacial Acetic Acid | - | [6] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | 30 | [9] |
| 2-Methyl | 2-Methylcyclohexanone | Acetic Acid | High | [9] |
| H | Acetophenone | Polyphosphoric Acid | - | [1] |
| 4-Chloro | 2-Amino-cyclohexanone hydrochloride | Glacial Acetic Acid | - | [8] |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: General Experimental Workflow.
References
- 1. ijnrd.org [ijnrd.org]
- 2. byjus.com [byjus.com]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (2-Chloro-4-iodophenyl)hydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2-Chloro-4-iodophenyl)hydrazine in chemical synthesis, with a primary focus on the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, often used as its more stable hydrochloride salt, is a substituted aromatic hydrazine. Its principal application is as a key starting material in the Fischer indole synthesis to produce 7-chloro-5-iodoindole derivatives. These indole scaffolds are important intermediates in the development of various pharmaceuticals and biologically active compounds.
Q2: What are the expected challenges when using this compound in a Fischer indole synthesis?
The presence of two electron-withdrawing groups (chloro and iodo) on the phenyl ring deactivates the hydrazine towards the electrophilic substitution steps in the Fischer indole synthesis.[1] This can lead to slower reaction rates and may necessitate harsher reaction conditions (e.g., higher temperatures, stronger acids) compared to reactions with electron-rich or unsubstituted phenylhydrazines.[2]
Q3: How should this compound hydrochloride be handled and stored?
This compound hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Q4: Can I use this compound directly, or do I need to use its hydrochloride salt?
While the free base can be used, the hydrochloride salt is generally more stable and commonly employed in synthesis. The free base can be generated in situ or just before use by neutralization with a suitable base if required by the specific reaction conditions. For the Fischer indole synthesis, the hydrochloride salt is often used directly, as the reaction is acid-catalyzed.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the indole product | 1. Insufficiently acidic conditions: The electron-withdrawing groups on the phenyl ring require a strong acid catalyst.[3][4] 2. Low reaction temperature: The deactivated substrate may require higher temperatures to overcome the activation energy barrier. 3. Decomposition of the starting material or intermediate: Prolonged heating at very high temperatures or in the presence of a very strong acid can lead to degradation. 4. Poor quality of the hydrazine starting material: Impurities can interfere with the reaction. | 1. Increase acid strength/concentration: Switch from a weaker acid (e.g., acetic acid) to a stronger one (e.g., polyphosphoric acid (PPA), Eaton's reagent, or gaseous HCl in an inert solvent).[3] 2. Increase reaction temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. Microwave-assisted heating can also be effective in accelerating the reaction.[4] 3. Optimize reaction time and temperature: Conduct small-scale experiments to find the optimal balance between reaction rate and decomposition. 4. Purify the this compound or its hydrochloride salt before use. |
| Formation of multiple unidentified byproducts | 1. Side reactions: N-N bond cleavage can be a significant side reaction, especially with certain substituents, leading to the formation of anilines and other degradation products.[1][5][6] 2. Isomer formation: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[4] 3. Oxidation of the hydrazine or indole product. | 1. Use a milder Lewis acid catalyst: In some cases, Lewis acids like ZnCl₂ or BF₃·OEt₂ can promote the desired cyclization while minimizing side reactions compared to strong Brønsted acids.[3] 2. Choose a symmetrical ketone if possible. If an unsymmetrical ketone is necessary, careful optimization of the acid catalyst and solvent may favor the formation of one isomer. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in isolating and purifying the product | 1. Product is an oil or has poor crystallinity. 2. Co-elution of the product with starting materials or byproducts during column chromatography. 3. Presence of tarry materials. | 1. Attempt to form a crystalline salt of the indole product (e.g., picrate) for purification, which can then be converted back to the free base. 2. Optimize the chromatographic conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or using a small percentage of a more polar solvent like methanol in dichloromethane). Reverse-phase chromatography might also be an option.[7] 3. Pre-purification: Pass the crude reaction mixture through a short plug of silica gel to remove baseline impurities before performing column chromatography. Trituration with a suitable solvent can also help to remove some impurities. |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a general procedure adapted from the synthesis of similar substituted phenylhydrazines and may require optimization.
Step 1: Diazotization of 2-Chloro-4-iodoaniline
-
To a solution of 2-chloro-4-iodoaniline (1 equivalent) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Collect the precipitated this compound hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water or a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum.
General Procedure for Fischer Indole Synthesis
-
To a solution of this compound hydrochloride (1 equivalent) and a ketone or aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or a higher boiling solvent like toluene or xylene), add the acid catalyst.
-
Heat the reaction mixture to the desired temperature (ranging from refluxing ethanol to 150-200 °C, depending on the catalyst and solvent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
Optimization of Reaction Conditions for Fischer Indole Synthesis (Illustrative)
| Entry | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Acetic Acid | Acetic Acid | 118 | 12 | Low |
| 2 | Cyclohexanone | PPA | - | 100 | 2 | Moderate |
| 3 | Cyclohexanone | ZnCl₂ | Toluene | 110 | 8 | Moderate-High |
| 4 | Acetophenone | PPA | - | 120 | 4 | Moderate |
| 5 | Acetophenone | Eaton's Reagent | - | 80 | 1 | High |
| 6 | Propiophenone | H₂SO₄ (cat.) | Ethanol | 78 | 24 | Low-Moderate |
Note: PPA = Polyphosphoric Acid. Yields are illustrative and will vary depending on the specific substrate and precise reaction conditions.
Visualizations
Experimental Workflow for Fischer Indole Synthesis
Caption: Workflow for the synthesis and purification of 7-chloro-5-iodoindoles.
Logical Relationship of Troubleshooting Steps
Caption: Decision tree for troubleshooting low-yielding Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with (2-Chloro-4-iodophenyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-4-iodophenyl)hydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis using this compound is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer indole syntheses with this compound are a common issue, primarily due to the electronic properties of the starting material. The chloro and iodo groups are electron-withdrawing, which can make the key[1][1]-sigmatropic rearrangement step of the reaction more difficult.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical. While various Brønsted and Lewis acids can be used, their effectiveness can vary significantly.[2] Polyphosphoric acid (PPA) is often a good choice for less reactive hydrazines as it can serve as both the catalyst and the solvent at elevated temperatures. Other strong acids like sulfuric acid or hydrochloric acid are also commonly employed.[2] It is advisable to screen a variety of acid catalysts to find the optimal one for your specific substrate.
-
Reaction Temperature: Higher temperatures are generally required to drive the reaction to completion. However, excessive heat can lead to decomposition and the formation of side products. A careful optimization of the reaction temperature is necessary.
-
Formation of the Hydrazone Intermediate: Ensure the complete formation of the hydrazone intermediate before proceeding with the cyclization step. This can often be achieved by reacting the this compound with the ketone or aldehyde in a solvent like acetic acid before introducing the strong acid catalyst for the cyclization.
-
Side Reactions: Be aware of potential side reactions. One common issue is the cleavage of the N-N bond in the hydrazine, which can be more prevalent with electron-deficient systems. This can lead to the formation of aniline derivatives and other byproducts.
Q2: What are some alternative reaction pathways I can explore with this compound besides the Fischer indole synthesis?
A2: this compound is a versatile reagent that can be used in the synthesis of various heterocyclic compounds. If the Fischer indole synthesis is proving to be problematic, you might consider targeting other scaffolds:
-
Pyrazole Synthesis: Pyrazoles can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds. This is a robust reaction that is often less sensitive to the electronic nature of the hydrazine.
-
Japp-Klingemann Reaction: This reaction can be used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. The resulting hydrazones can then be used as intermediates for other syntheses.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Hydrazines are potentially toxic and can be skin and respiratory irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Notes |
| Polyphosphoric acid (PPA) | 100-140 | Neat | Moderate to Good | Often effective for deactivated hydrazines. |
| Sulfuric Acid (H₂SO₄) | 80-120 | Ethanol/Water | Variable | A strong Brønsted acid, can cause charring at high temperatures. |
| Zinc Chloride (ZnCl₂) | 100-150 | Toluene | Variable | A common Lewis acid catalyst. |
| Acetic Acid (AcOH) | Reflux | Acetic Acid | Low to Moderate | Generally used for the initial hydrazone formation. |
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol outlines a general method for the Fischer indole synthesis, which can be adapted for this compound.
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting hydrazine.
-
Cyclization: To the solution containing the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, 10 eq by weight). Heat the reaction mixture to the optimized temperature (typically 100-140 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Fischer Indole Synthesis Workflow
Caption: Troubleshooting Low Yields
References
purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine
This guide provides troubleshooting advice and frequently asked questions for researchers purifying indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine, typically via the Fischer indole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 6-chloro-4-iodoindole and its derivatives.
Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)
Question: My initial TLC of the crude reaction mixture shows multiple spots, including some close to my product's expected Rf. What are the likely impurities and how can I resolve them?
Answer: Multiple spots on the TLC plate are common in Fischer indole syntheses. The impurities likely consist of:
-
Unreacted this compound: This starting material is polar and will typically have a low Rf value.
-
Unreacted Ketone/Aldehyde: The Rf will vary based on its structure.
-
Isomeric Indole Products: If an unsymmetrical ketone (e.g., 2-butanone) was used, you might form two different regioisomers. These often have very similar Rf values, making separation challenging.[1]
-
Side-Reaction Products: The Fischer synthesis can produce various byproducts, which may have a range of polarities.[2]
-
Polymerized or Oxidized Material: Indoles can be sensitive to air and acid, leading to colored impurities, often seen as a streak or a spot at the baseline on the TLC plate.[3]
Troubleshooting Steps:
-
Initial Wash: Before chromatographic purification, perform a liquid-liquid extraction. Wash the organic layer containing your crude product with a mild acid (e.g., 1M HCl) to remove any basic hydrazine starting material. Follow this with a wash using saturated sodium bicarbonate to remove acidic residues, and finally with brine.
-
Column Chromatography: This is the most common method for separating the desired indole from impurities.
-
Stationary Phase: Standard silica gel is usually effective. If your indole appears to degrade on the column (streaking, color change), consider using silica gel deactivated with triethylamine (by adding ~1% triethylamine to your eluent) or switching to a less acidic stationary phase like alumina.
-
Mobile Phase (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane. A good starting point is a solvent mixture that gives your product an Rf of 0.25-0.35 on the TLC plate, as this typically provides the best separation.[1]
-
-
Recrystallization: If the crude product is a solid and has relatively high purity (>85-90%), recrystallization is an excellent method to obtain highly pure material.[4][5] Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) on a small scale to find one where the indole is soluble when hot but sparingly soluble when cold.
Issue 2: Product Degradation During Column Chromatography
Question: My product appears as a clean spot on the initial TLC, but after running a silica gel column, the collected fractions are colored (pink, brown, or purple) and show signs of decomposition. What is happening?
Answer: Indoles, particularly electron-rich ones, can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization. The presence of air can also cause oxidation, often resulting in discoloration.[3]
Troubleshooting Steps:
-
Deactivate the Silica: "Flush" the packed column with your starting eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica gel. Use an eluent containing 0.5-1% triethylamine throughout the purification.
-
Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the crude product sit on the column for an extended period. Prepare everything in advance and run the chromatography as efficiently as possible.
-
Use an Inert Atmosphere: If the compound is highly sensitive, running the column under a nitrogen or argon atmosphere can prevent oxidation.
-
Alternative Purification: If chromatography proves too harsh, rely on recrystallization or consider preparative HPLC for higher value materials.
Issue 3: Difficulty Separating Isomeric Products
Question: My synthesis produced two isomeric indoles with very similar Rf values. How can I separate them?
Answer: Separating regioisomers is a significant challenge. Their similar structures often lead to nearly identical behavior on silica gel.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of the polar solvent during elution.
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone.
-
High-Performance Flash Chromatography: Automated systems with high-performance columns can provide better resolution than standard glass columns.
-
-
Recrystallization: Fractional recrystallization can sometimes be effective. Try to find a solvent system where one isomer is significantly less soluble than the other. This may require extensive screening and can be a process of trial and error.
-
Preparative HPLC: For difficult separations, especially on a smaller scale, reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis, and how does it inform potential impurities? A1: The reaction involves the acid-catalyzed rearrangement of the (2-Chloro-4-iodophenyl)hydrazone. Key steps include tautomerization, a[3][3]-sigmatropic rearrangement, loss of ammonia, and rearomatization.[7][8] A failure at any step can lead to impurities. For example, incomplete rearrangement or cleavage of the weak N-N bond can generate various aromatic amine byproducts.[2]
Q2: My purified indole is a white solid, but it turns pink/tan upon storage. How can I prevent this? A2: This discoloration is typically due to oxidation.[3] To ensure long-term stability, store the purified indole in a sealed vial under an inert atmosphere (nitrogen or argon) and protect it from light by storing it in an amber vial or wrapping it in foil. Refrigeration or freezing can also slow the degradation process.
Q3: Can I use extraction to purify my indole instead of chromatography? A3: Simple acid-base extraction is generally not sufficient for full purification unless the impurities have drastically different pKa values. While unreacted basic hydrazine can be removed with an acid wash (e.g., 1M HCl)[9], the indole N-H is only weakly acidic and requires a very strong base for deprotonation, making extraction with common aqueous bases like NaOH inefficient. However, extraction is an essential first step in the workup to remove the bulk of these types of impurities.
Q4: What analytical techniques are best for confirming the purity and identity of my final product? A4: A combination of techniques is recommended:
-
TLC: To assess the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the indole and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To obtain a quantitative measure of purity (e.g., >99%).[10]
Quantitative Data Summary
The following table provides an illustrative comparison of typical outcomes from different purification methods for a substituted indole. Actual yields and purities will vary based on the specific substrate and reaction conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Pros | Cons |
| Column Chromatography | 60 - 85 | > 95 | Good for complex mixtures; widely applicable | Can be time-consuming; potential for product degradation |
| Recrystallization | 50 - 75 | > 99 | Yields highly pure crystalline material; scalable | Requires a solid crude product; lower yield due to loss in mother liquor |
| Preparative HPLC | 40 - 70 | > 99.5 | Excellent separation of close-eluting isomers | Expensive; limited scale; involves large solvent volumes |
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis
This protocol describes the synthesis of a 6-chloro-4-iodoindole derivative from this compound and a generic ketone (e.g., cyclohexanone).
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid. Add the ketone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the hydrazine.
-
Indolization: Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or glacial acetic acid).[7][11] Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, 1M HCl (if starting hydrazine is present), saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.
Protocol 2: Purification by Flash Column Chromatography[12]
-
Column Packing: Select an appropriate size column and dry-pack it with silica gel (typically 50-100x the weight of the crude material).
-
Equilibration: Wet the packed column with the initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, increase from 2% ethyl acetate to 5%, then 10%, and so on.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization[13]
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a small volume of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Often, a two-solvent system (one in which the compound is soluble, one in which it is not) is required (e.g., Ethanol/Water, Dichloromethane/Hexane).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of a substituted indole.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 11. testbook.com [testbook.com]
dealing with impurities in (2-Chloro-4-iodophenyl)hydrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-4-iodophenyl)hydrazine in their chemical reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Troubleshooting Guide
Reactions involving this compound, particularly the widely used Fischer indole synthesis, can be sensitive to various factors that may lead to the formation of impurities and reduced yields. This guide will help you identify and address common issues.
Common Problems and Solutions in this compound Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., HCl, ZnCl₂) may be old or hydrated. | Use a fresh, anhydrous acid catalyst. Consider using polyphosphoric acid (PPA) or Eaton's reagent for a stronger acidic medium. |
| 2. N-N Bond Cleavage: Electron-donating groups on the reacting ketone/aldehyde can promote the cleavage of the hydrazine N-N bond, leading to the formation of 2-chloro-4-iodoaniline as a byproduct instead of the desired indole.[1] | If possible, use a ketone/aldehyde with less electron-donating character. Alternatively, employ milder reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor the cleavage pathway. | |
| 3. Unstable Hydrazone Intermediate: The initially formed hydrazone may be unstable under the reaction conditions and decompose before cyclization. | Consider forming the hydrazone at a lower temperature before introducing the acid catalyst for the cyclization step. | |
| Multiple Spots on TLC / Complex Reaction Mixture | 1. Positional Isomers of the Starting Material: The this compound starting material may contain positional isomers (e.g., 4-chloro-2-iodophenylhydrazine) from its synthesis. | Purify the starting hydrazine via column chromatography before use. Develop a robust HPLC method to quantify isomeric purity. |
| 2. Formation of Azo Compounds: Side reactions, particularly during the diazotization step in the synthesis of the hydrazine, can lead to the formation of colored azo-compound impurities. | Ensure complete reduction of the diazonium salt during the hydrazine synthesis. Purification by recrystallization or chromatography can remove these impurities. | |
| 3. Aldol Condensation of Carbonyl Partner: If the ketone or aldehyde used has α-hydrogens, it can undergo self-condensation under acidic conditions. | Add the ketone/aldehyde slowly to the reaction mixture containing the hydrazine and acid. Consider using a less enolizable carbonyl compound if the reaction allows. | |
| 4. Hydrolysis and Recombination: The hydrazone intermediate can hydrolyze back to the starting hydrazine and carbonyl compound, which can then recombine with other species in the reaction mixture, leading to a variety of byproducts. | Use anhydrous solvents and reagents to minimize hydrolysis. | |
| Product is Difficult to Purify | 1. Co-eluting Impurities: Structural similarities between the desired product and certain byproducts (e.g., regioisomeric indoles) can make chromatographic separation challenging. | Optimize the chromatography conditions. This may involve trying different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small percentage of a polar solvent like methanol), using a different stationary phase (e.g., reversed-phase silica), or employing preparative HPLC. |
| 2. Tarry Byproducts: Strong acid and high temperatures can lead to polymerization and the formation of tar. | Use the mildest possible acid catalyst and the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound starting material?
A1: The most common impurities originate from the synthesis of this compound, which is typically prepared from 2-chloro-4-iodoaniline. These impurities can include:
-
Positional Isomers: Such as (4-Chloro-2-iodophenyl)hydrazine, arising from isomeric impurities in the aniline precursor.
-
Starting Material: Unreacted 2-chloro-4-iodoaniline.
-
Oxidation Products: Hydrazines can be susceptible to oxidation, leading to various degradation products. It is advisable to store the hydrazine under an inert atmosphere and in the dark.
Q2: My Fischer indole synthesis is not working. What are the key parameters to check?
A2: The success of the Fischer indole synthesis is highly dependent on the reaction conditions. Key parameters to investigate are:
-
Acid Catalyst: The choice and strength of the acid are crucial. Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ are commonly used.[2] If one is not effective, trying another type may initiate the reaction. Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.
-
Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. An optimal temperature range should be determined experimentally for each specific reaction.
-
Solvent: The choice of solvent can influence the reaction rate and impurity profile. Common solvents include ethanol, acetic acid, and toluene. For high-boiling point reactions, solvents like Dowtherm A or even neat conditions (no solvent) can be employed.
Q3: Can the iodo-substituent on the phenyl ring cause specific side reactions?
A3: Yes, the iodine atom can participate in side reactions, although it is generally stable under typical Fischer indole synthesis conditions. Under certain conditions, particularly with radical initiators or specific catalysts, aryl iodides can undergo deiodination or participate in coupling reactions. However, in a standard acid-catalyzed Fischer indole synthesis, these are less common.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Use a suitable solvent system that provides good separation between your starting material, the intermediate hydrazone, and the final indole product. Staining with a permanganate solution can help visualize the spots. For more quantitative analysis and to check for the formation of minor impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4-iodoaniline
This two-step protocol involves the diazotization of 2-chloro-4-iodoaniline followed by reduction to the corresponding hydrazine.
Step 1: Diazotization of 2-Chloro-4-iodoaniline
-
In a flask equipped with a stirrer and a thermometer, dissolve 2-chloro-4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction to this compound
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
To obtain the free hydrazine base, neutralize the hydrochloride salt with a base such as sodium hydroxide or ammonium hydroxide, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Fischer Indole Synthesis using this compound
This protocol describes a general method for the synthesis of a 6-chloro-4-iodo-indole derivative.
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst (e.g., 4-5 equivalents of concentrated sulfuric acid, or a catalytic amount of a Lewis acid like zinc chloride).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If using a protic acid like H₂SO₄, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative data on the impact of the catalyst on the yield of a Fischer indole synthesis. Please note that these are illustrative values and actual results will vary depending on the specific substrates and reaction conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| ZnCl₂ | 100 | 4 | 60-75 |
| H₂SO₄ in EtOH | 80 (reflux) | 6 | 55-70 |
| Polyphosphoric Acid (PPA) | 120 | 2 | 70-85 |
| Acetic Acid | 118 (reflux) | 8 | 40-60 |
Visualizations
DOT Script for Fischer Indole Synthesis Workflow
References
effect of substituents on Fischer indole synthesis yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis. The following sections address common issues related to the effect of substituents on reaction yield and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of substituents on the phenylhydrazine ring on the Fischer indole synthesis?
A1: The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction rate. Electron-donating groups (EDGs) generally increase the electron density in the aromatic ring, which facilitates the key[1][1]-sigmatropic rearrangement step and increases the reaction rate.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the reaction more difficult and often leading to lower yields.[2]
Q2: How do substituents on the aldehyde or ketone component affect the reaction yield?
A2: Substituents on the carbonyl component play a pivotal role in the success or failure of the synthesis.[1] While electron-donating groups on the phenylhydrazine are favorable, strong electron-donating substituents on the enamine intermediate (derived from the carbonyl compound) can lead to reaction failure.[3] These groups can overly stabilize a competing pathway involving heterolytic N-N bond cleavage, which prevents the desired cyclization.[1][3] This cleavage results in the formation of side products like aniline and a stabilized iminylcarbocation, rather than the indole.[3]
Q3: Why is my Fischer indole synthesis failing when trying to synthesize 3-aminoindoles?
A3: The synthesis of 3-aminoindoles via the classical Fischer method is a notable challenge and often fails.[3] The amino group at the 3-position acts as a strong electron-donating group on the ene-hydrazine intermediate. This strongly favors the heterolytic cleavage of the N-N bond over the required[1][1]-sigmatropic rearrangement.[3] While Lewis acids like ZnCl₂ may improve efficiency in some related cyclizations, protic acids typically lead to poor outcomes for these substrates.[3]
Q4: Can I use acetaldehyde to synthesize the parent indole?
A4: The Fischer indole synthesis reaction generally fails with acetaldehyde, and therefore cannot be used to synthesize indole itself.[4][5] An alternative approach is to use pyruvic acid as the keto-acid, which forms 2-indolecarboxylic acid. This product can then be decarboxylated in a subsequent step to yield the parent indole.[4][5]
Q5: My reaction with an unsymmetrical ketone is giving a mixture of products. How can I control the regioselectivity?
A5: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products.[5] The regioselectivity of the reaction is influenced by several factors, including the acidity of the medium, the nature of the substituents on the hydrazine, and steric effects.[5] For instance, in some cases, a meta-substituent on the phenylhydrazone can sterically hinder cyclization at the ortho position, favoring the para-cyclized product.[6] Computational studies have also shown that electron-withdrawing groups can disfavor one rearrangement pathway, leading to a single regioisomer.[7] Experimentally, careful selection of the acid catalyst and reaction conditions is crucial for controlling the outcome.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Presence of strong electron-withdrawing groups on the phenylhydrazine. | Consider using stronger acid catalysts or higher reaction temperatures, although this may also increase side product formation.[4] If possible, modify the synthetic route to use a hydrazine with less deactivating substituents. |
| Presence of strong electron-donating groups on the carbonyl component. | This can promote N-N bond cleavage.[3] Try using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[3] If the reaction still fails, a different synthetic route to the target indole may be necessary. | |
| Unstable arylhydrazone intermediate. | Instead of isolating the hydrazone, perform the reaction as a one-pot synthesis by mixing the arylhydrazine and the carbonyl compound directly under indolization conditions.[5] | |
| Formation of Multiple Products/Impurities | Use of an unsymmetrical ketone. | Optimize reaction conditions (acid catalyst, temperature, solvent) to favor one regioisomer.[5] Purification by column chromatography may be necessary to separate the isomers.[9] |
| Side reactions such as dimerization or formation of aniline. | Lower the reaction temperature. Ensure the purity of starting materials. The presence of dimers and other impurities can complicate workup and reduce yield.[10] | |
| Difficulty with Product Purification | Product co-elutes with starting materials or byproducts. | Experiment with different solvent systems for column chromatography.[11] The use of additives like triethylamine (TEA) may help if the product is a tertiary amine.[11] Reversed-phase chromatography could also be an option.[11] |
Quantitative Data on Substituent Effects
The yield of the Fischer indole synthesis is highly dependent on the specific substituents present on the reacting molecules. The following table summarizes yields for selected substituted phenylhydrazines reacted with various ketones.
| Phenylhydrazine Substituent | Ketone | Acid Catalyst | Conditions | Product | Yield (%) | Reference |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | 2,3,3,4- and 2,3,3,6-tetramethylindolenine | 88% | [9] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5 h | 2,3,3-trimethyl-5-nitroindolenine | 10% | [9] |
| Phenylhydrazine | Ethyl pyruvate | HCl/EtOH | Not specified | Ethyl 7-methoxyindole-2-carboxylate (normal) | Low | [6] |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Not specified | Ethyl 6-chloroindole-2-carboxylate (abnormal) | Main Product | [6] |
Key Experimental Protocols
General Protocol for Fischer Indole Synthesis
The Fischer indole synthesis is typically carried out by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[12]
-
Hydrazone Formation (Optional Step): In a suitable solvent, equimolar amounts of the arylhydrazine and the carbonyl compound are mixed. The reaction is often stirred at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by TLC. The hydrazone can be isolated or used directly in the next step.
-
Indolization: The phenylhydrazone (or the mixture from the previous step) is dissolved in a solvent and an acid catalyst is added. Common Brønsted acids include HCl, H₂SO₄, and polyphosphoric acid, while common Lewis acids include ZnCl₂, BF₃, and AlCl₃.[8][12]
-
Heating: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[9] Reaction progress should be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is cooled, and the acid is neutralized. The product is typically extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified, most commonly by column chromatography.
Specific Protocol: Synthesis of Tetramethylindolenine Isomers[9]
-
m-Tolylhydrazine hydrochloride is reacted with isopropyl methyl ketone in the presence of glacial acetic acid at room temperature.
-
The reaction affords a mixture of two isomers, 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine, in an 88% combined yield.
-
Separation of these isomers by TLC and column chromatography proved to be difficult.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and the logical relationships governing the success of the Fischer indole synthesis.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Caption: Effect of phenylhydrazine substituents on reaction outcome.
Caption: Competing pathways based on carbonyl component substituents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. byjus.com [byjus.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
failure of Fischer indolization with specific substitution patterns
Welcome to the technical support center for the Fischer indolization reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, particularly concerning failures related to specific substitution patterns.
Frequently Asked Questions (FAQs)
Q1: My Fischer indolization reaction is failing or giving very low yields. What are the most common reasons for this?
A1: Failure or low yields in Fischer indolization are often attributed to two main factors related to the substrate's substitution pattern:
-
Electronic Effects: The presence of strong electron-donating groups (EDGs) on the ketone or aldehyde portion of the phenylhydrazone can stabilize a cationic intermediate, favoring a competing reaction pathway involving heterolytic N-N bond cleavage. This cleavage reaction outcompetes the desired[1][1]-sigmatropic rearrangement, which is a key step in indole formation, leading to reaction failure or the formation of side products.[2][3]
-
Steric Hindrance: Bulky substituents on the phenylhydrazine, particularly at the ortho positions, can sterically hinder the[1][1]-sigmatropic rearrangement. This steric clash can prevent the necessary conformational arrangement for the reaction to proceed efficiently.
Q2: Which specific substitution patterns are known to cause problems in Fischer indolization?
A2: Certain substitution patterns are particularly problematic:
-
Strong Electron-Donating Groups on the Carbonyl Component: Substituents such as amino, amido, or indolyl groups on the carbon atom that will become C3 of the indole can lead to reaction failure.[2][3] These groups excessively stabilize the iminyl carbocation formed after N-N bond cleavage, diverting the reaction from the productive pathway.[2][3]
-
Ortho-Substituents on the Phenylhydrazine: While not always a complete barrier, substituents at the ortho position of the phenylhydrazine can lower the reaction yield due to steric hindrance. In some cases, unexpected rearrangements or alternative cyclization pathways may be observed.
-
Electron-Withdrawing Groups on the Phenylhydrazine: While electron-donating groups on the carbonyl component are problematic, strongly deactivating groups like nitro- on the phenylhydrazine ring can also hinder the reaction, although they do not always prevent it.
Q3: My reaction has failed. How can I confirm that N-N bond cleavage is the cause?
A3: A common indicator of the N-N bond cleavage side reaction is the formation of aniline and other byproducts derived from the carbonyl component.[2] For instance, in an attempted interrupted Fischer indolization, the observation of 3-methylindole and aniline as major byproducts pointed towards the failure of the desired cyclization.[2] You can analyze your crude reaction mixture by techniques like LC-MS or GC-MS to identify these characteristic fragments.
Q4: Are there any alternative synthetic methods for indoles when the Fischer indolization fails for my substrate?
A4: Yes, several other named reactions can be employed for indole synthesis, which may be more suitable for substrates that are problematic in the Fischer indolization:
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline.[4] It is a viable alternative for the synthesis of 2-aryl-indoles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the key C-N bond in the indole ring and offers a modern and versatile approach.[5]
-
Reissert, Madelung, Bartoli, and Nenitzescu Indole Syntheses: These are other classical methods for indole synthesis, each with its own scope and limitations, that can be considered depending on the desired substitution pattern of the final indole product.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Fischer indolization reaction.
Problem: No desired indole product is observed by TLC or other analytical methods.
Caption: Troubleshooting workflow for complete reaction failure.
Problem: Low yield of the desired indole product with the presence of side products.
Caption: Troubleshooting workflow for low product yield.
Data on Reaction Outcomes with Different Substituents
The following table summarizes the expected outcomes of the Fischer indolization with various substitution patterns.
| Phenylhydrazine Substituent | Carbonyl Component Substituent | Expected Outcome | Primary Reason for Outcome |
| Unsubstituted | Alkyl, Aryl | Good to excellent yield | Favorable reaction pathway |
| Electron-donating (e.g., -OCH3) | Alkyl, Aryl | Generally good yield | EDG on hydrazine can facilitate the reaction |
| Electron-withdrawing (e.g., -NO2) | Alkyl, Aryl | Moderate to good yield | EWG can slow the reaction but doesn't always prevent it |
| Ortho-substituted (e.g., -CH3, -Cl) | Alkyl, Aryl | Reduced yield or failure | Steric hindrance |
| Unsubstituted | Strong EDG (e.g., -NH2, -NHAc, -indolyl) at future C3 | Failure or very low yield | Favors N-N bond cleavage pathway[2][3] |
| Di-ortho-substituted | Alkyl, Aryl | Very low yield or failure | Significant steric hindrance |
Experimental Protocols
Standard Fischer Indolization: Synthesis of 2-Phenylindole
This protocol describes a typical Fischer indolization using acetophenone and phenylhydrazine.
Step 1: Formation of Acetophenone Phenylhydrazone [3][7]
-
In a suitable reaction flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the mixture to reflux (around 80 °C) for 45-60 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 2-Phenylindole [3][7]
-
In a separate flask, place polyphosphoric acid (PPA) or anhydrous zinc chloride (as the catalyst).
-
Add the prepared acetophenone phenylhydrazone to the acid catalyst.
-
Heat the mixture to 150-170 °C for 15-20 minutes. The mixture will become a viscous liquid.
-
Cool the reaction mixture and then carefully quench by adding it to ice-water with vigorous stirring.
-
The crude 2-phenylindole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol-water or by column chromatography on silica gel.
Example of a Failed Fischer Indolization
An attempt to synthesize a 3-indolyl-substituted pyrrolidindoline via an interrupted Fischer indolization cascade failed under various acidic conditions.[2]
Reactants: A complex hemiaminal (latent aldehyde) and phenylhydrazine.
Conditions Attempted (all unsuccessful): [2]
-
Acetic acid-based conditions.
-
Stronger protic acids (e.g., HCl, H2SO4).
Observed Outcome: No desired indoline product was formed. The major products identified were 3-methylindole and aniline, which are indicative of the competing N-N bond cleavage pathway.[2]
Alternative Synthetic Protocols
Bischler-Möhlau Indole Synthesis: Synthesis of 2-Arylindoles
This method is an alternative for synthesizing 2-arylindoles and avoids the use of hydrazines.
-
React an α-bromoacetophenone with an excess of aniline.
-
The reaction can be carried out under microwave irradiation in the absence of a solvent for a greener and more efficient procedure.[4]
-
Alternatively, the reaction can be heated under more traditional, harsher conditions.[4]
-
The product, a 2-arylindole, is then isolated and purified.
Buchwald-Hartwig Amination for Indole Synthesis
This modern palladium-catalyzed method offers a versatile route to indoles.
-
The synthesis can be performed as a multicomponent reaction involving an o-bromo- or o-iodoaniline, a primary amine, and a ketone or aldehyde.
-
A palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., DPPF) are used.
-
The reaction is typically carried out in a solvent like toluene at elevated temperatures (e.g., 130 °C) in the presence of a base (e.g., Cs2CO3).
-
This one-pot procedure allows for the formation of multiple bonds and the assembly of highly substituted indoles.
Mechanistic Insights
The success or failure of the Fischer indolization hinges on the competition between the productive[1][1]-sigmatropic rearrangement and a destructive heterolytic N-N bond cleavage.
Caption: Competing pathways in the Fischer indolization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Fischer Indole Synthesis of Methoxyphenylhydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer indole synthesis of methoxyphenylhydrazones. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected "normal" products from the Fischer indole synthesis of methoxyphenylhydrazones?
The "normal" or expected product of the Fischer indole synthesis is an indole formed via cyclization of the phenylhydrazone. The position of the methoxy group on the resulting indole ring is determined by its initial position on the phenylhydrazine. For example, the reaction of a 2-methoxyphenylhydrazone with a ketone is expected to yield a 7-methoxyindole.[1][2]
Q2: What are "abnormal" products in this reaction, and how are they formed?
"Abnormal" products are unexpected structures that deviate from the anticipated indole product. A notable example occurs with 2-methoxyphenylhydrazones, which can undergo cyclization on the same side as the methoxy group, leading to its substitution.[1][2][3] For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as a major product instead of the expected ethyl 7-methoxyindole-2-carboxylate.[1][2][3] This is a result of nucleophilic displacement of the methoxy group by a chloride ion from the reagent.
Q3: Can the position of the methoxy group influence the formation of abnormal products?
Yes, the position of the methoxy group is a critical factor. Ortho-substituted methoxyphenylhydrazones are particularly prone to forming abnormal products.[1][3] The proximity of the methoxy group to the reaction center can facilitate alternative reaction pathways.
Q4: What is the role of the dienone-imine intermediate in the formation of abnormal products?
The dienone-imine intermediate is a key transient species in the Fischer indole synthesis.[4][5] The formation of this intermediate is a critical step that can lead to either the normal indole product or, under certain conditions, rearrange to form abnormal products. Evidence for its existence has been presented to explain unexpected reaction outcomes.[4]
Q5: Can N-N bond cleavage compete with the desired cyclization?
Yes, heterolytic N-N bond cleavage is a significant competing pathway that can lead to the failure of the Fischer indole synthesis.[6] This is particularly prevalent when the hydrazone is substituted with strong electron-donating groups, which can stabilize the resulting carbocation and divert the reaction away from the desired[1][1]-sigmatropic rearrangement.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired methoxyindole and formation of halogenated byproducts (e.g., chloroindoles). | Use of hydrohalic acids (e.g., HCl) as catalysts can lead to nucleophilic substitution of the methoxy group.[1][2][3] | Use a non-nucleophilic Brønsted acid like p-toluenesulfonic acid or a Lewis acid such as zinc chloride or boron trifluoride.[7][8] |
| Reaction fails to produce any indole product; starting material is consumed. | Strong electron-donating effect of the methoxy group may promote N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[6] | Consider using a phenylhydrazone with a less electron-donating or an electron-withdrawing group if the synthetic route allows. Alternatively, milder reaction conditions (lower temperature, different acid catalyst) might favor the desired pathway.[6] |
| Formation of multiple unidentified byproducts. | The reaction conditions may be too harsh, leading to decomposition or complex side reactions. The dienone-imine intermediate can also lead to various products.[4] | Optimize reaction temperature and time. Screen different acid catalysts and solvents. Consider a two-step procedure where the hydrazone is first formed and isolated before cyclization.[8] |
| Inconsistent results or poor regioselectivity with unsymmetrical ketones. | The regioselectivity of the cyclization can be influenced by the acidity of the medium, steric effects, and the substitution pattern of the hydrazine.[9] | Carefully control the acidity of the reaction medium. The use of specific Lewis acids might improve regioselectivity. It may be necessary to synthesize the desired regioisomeric hydrazone separately. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
The Fischer indole synthesis is typically a one-pot reaction where the arylhydrazine and the carbonyl compound are heated in the presence of an acid catalyst.[7][9]
-
Hydrazone Formation (Optional separate step): The arylhydrazine (e.g., methoxyphenylhydrazine) and the aldehyde or ketone are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is stirred, sometimes with gentle heating, until the hydrazone precipitates or is fully formed, as monitored by TLC.
-
Indolization: An acid catalyst (e.g., zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid) is added to the mixture containing the hydrazone.[7][8] The reaction is then heated to the appropriate temperature (ranging from 80°C to over 200°C, depending on the substrates and catalyst) until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the product is typically extracted with an organic solvent. The crude product is then purified by column chromatography, recrystallization, or distillation.
Example Protocol for an "Abnormal" Fischer Indole Synthesis:
The synthesis of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone is an example of an "abnormal" reaction.[1][3]
-
Reactants: Ethyl pyruvate 2-methoxyphenylhydrazone.
-
Catalyst and Solvent: Saturated hydrogen chloride in absolute ethanol.
-
Procedure: The hydrazone is dissolved in the ethanolic HCl solution and heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is worked up and purified to yield the ethyl 6-chloroindole-2-carboxylate as the main product and the "normal" ethyl 7-methoxyindole-2-carboxylate as a minor product.[1][3]
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and competing pathways in the Fischer indole synthesis of methoxyphenylhydrazones.
Caption: Reaction pathways in the Fischer indole synthesis of 2-methoxyphenylhydrazones.
Caption: Troubleshooting workflow for abnormal product formation.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. byjus.com [byjus.com]
Validation & Comparative
Spectroscopic Comparison of Substituted Phenylhydrazines for Research and Development
A detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for various substituted phenylhydrazine compounds.
This guide provides a comparative overview of the NMR and mass spectrometry characteristics of several halogenated and otherwise substituted phenylhydrazine derivatives. This information is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these important chemical moieties. While direct experimental data for (2-Chloro-4-iodophenyl)hydrazine was not publicly available at the time of this publication, this guide offers a valuable comparative analysis of closely related structural analogs.
Comparative Analysis of ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing key insights into the substitution patterns of the phenyl ring.
Below is a compilation of reported ¹H and ¹³C NMR data for a series of substituted phenylhydrazines. These values can be used as a reference for identifying unknown substituted phenylhydrazines and for understanding the effects of different substituents on the magnetic shielding of the aromatic protons and carbons.
Table 1: ¹H NMR Chemical Shift Data of Substituted Phenylhydrazines
| Compound | Solvent | Aromatic Protons (ppm) | NH/NH₂ Protons (ppm) |
| Phenylhydrazine | CDCl₃ | 7.21 (m), 6.80 (m), 6.76 (m) | 4.0 (br s) |
| Phenylhydrazine HCl | DMSO-d₆ | 7.25-7.35 (m), 6.90-7.00 (m) | 10.3 (br s), 8.7 (br s) |
| (4-Chlorophenyl)hydrazine HCl | - | 7.29 (d, J=8.1 Hz, 2H), 7.04-7.06 (m, 2H) | 9.31 (s, 1H) |
| (2-Chlorophenyl)hydrazine HCl | - | 7.36 (d, J=2.0 Hz, 1H), 7.27 (dd, J=7.8, 1.2 Hz, 1H), 7.11-7.18 (m, 1H), 6.71-6.77 (m, 2H) | 9.78 (s, 1H) |
| (4-Iodophenyl)hydrazine HCl | - | 7.55 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H) | 10.3 (br s), 8.6 (br s) |
| 2,4,6-Trichlorophenylhydrazine | DMSO-d₆ | 7.485 (s, 2H) | 6.07 (s, 1H), 4.41 (s, 2H) |
| (4-Fluorophenyl)hydrazine HCl | DMSO-d₆ | 7.136 (m, 2H), 7.090 (m, 2H) | 10.39 (s, 1H), 8.3 (br s) |
| (4-Methoxyphenyl)hydrazine HCl | - | 7.05 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H) | 10.2 (br s), 8.5 (br s) |
| (4-Nitrophenyl)hydrazine | DMSO-d₆ | 8.011 (d, J=9.2 Hz, 2H), 6.815 (d, J=9.2 Hz, 2H) | 8.41 (s, 1H), 4.51 (br s, 2H) |
Table 2: ¹³C NMR Chemical Shift Data of Substituted Phenylhydrazines
| Compound | Solvent | Aromatic Carbons (ppm) |
| Phenylhydrazine | CDCl₃ | 150.4, 129.0, 120.5, 112.9 |
| (4-Chlorophenyl)hydrazine | - | 147.2, 129.2, 122.9, 114.3 |
| (2-Chlorophenyl)hydrazine | - | 145.9, 129.6, 127.8, 122.0, 119.8, 113.4 |
| (4-Fluorophenyl)hydrazine HCl | - | 158.4 (d, J=238.5 Hz), 145.3, 116.2 (d, J=22.4 Hz), 114.8 (d, J=7.6 Hz) |
| (p-Nitrophenyl)hydrazine HCl | Polysol | 154.3, 139.1, 125.7, 111.4 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Mass Spectrometry and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The fragmentation of phenylhydrazine derivatives is influenced by the nature and position of the substituents on the aromatic ring.
Table 3: Mass Spectrometry Data of Substituted Phenylhydrazines
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenylhydrazine | 108 | 107, 92, 77, 65, 51 |
| (4-Chlorophenyl)hydrazine | 142/144 (approx. 3:1) | 126/128, 111/113, 77, 65 |
| 2,4,6-Trichlorophenylhydrazine | 210/212/214 | 194/196/198, 167/169/171, 143, 108 |
| (4-Fluorophenyl)hydrazine HCl | 126 | 110, 95, 83, 75 |
| (4-Methoxyphenyl)hydrazine HCl | 138 | 123, 107, 92, 77 |
| (4-Nitrophenyl)hydrazine | 153 | 123, 107, 92, 77, 65 |
The presence of chlorine and bromine atoms is readily identified by the characteristic isotopic patterns of their molecular ions and fragment ions.
Experimental Protocols
The following are general protocols for acquiring NMR and mass spectra of small organic molecules like substituted phenylhydrazines.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Common parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a substituted phenylhydrazine using NMR and mass spectrometry.
Caption: Workflow for the spectroscopic analysis of substituted phenylhydrazines.
This guide provides a foundational dataset and procedural outline for the analysis of substituted phenylhydrazines. Researchers are encouraged to acquire data on their specific compounds of interest and use this information as a comparative reference. The lack of publicly available data for this compound highlights the importance of data sharing within the scientific community to accelerate research and development.
A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine
This guide provides a comparative overview of key analytical techniques for the characterization of (2-Chloro-4-iodophenyl)hydrazine, a crucial intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and for quantifying it in reaction mixtures and final products. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
Comparative HPLC Methods
Two primary HPLC approaches can be considered for the analysis of this compound: a direct reversed-phase method and a method involving pre-column derivatization.
| Parameter | Method A: Direct Analysis | Method B: Pre-column Derivatization with Salicylaldehyde |
| Principle | Separation of the analyte on a C18 column based on its polarity. | Conversion of hydrazine to a hydrazone to enhance UV absorbance and chromatographic retention. |
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) | Buffer:Methanol (25:75 v/v) |
| Detection | UV at 254 nm | UV at 360 nm |
| LOD | ~0.02% | ~3.1 ppm |
| LOQ | ~0.06% | ~9.3 ppm |
| Precision (%RSD) | < 2% | < 5% |
| Advantages | Simple, direct injection, good for purity profiling. | Higher sensitivity, suitable for trace analysis. |
| Disadvantages | Lower sensitivity compared to derivatization. | Requires an additional reaction step, potential for side reactions. |
Experimental Protocols
Method A: Direct Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time for this compound is expected to be in the range of 10-15 minutes under these conditions.
Method B: HPLC with Pre-column Derivatization
-
Derivatization: To 1.0 mL of the sample solution (containing this compound), add 0.5 mL of a 1% solution of salicylaldehyde in methanol. Heat the mixture at 60 °C for 20 minutes.
-
Sample Preparation: After cooling to room temperature, dilute the derivatized solution with the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium dihydrogen phosphate) and methanol (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 360 nm.
-
-
Analysis: Inject the derivatized sample and monitor the elution of the resulting hydrazone.
Workflow for HPLC Method Selection
Caption: HPLC method selection workflow.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | ~7.5 (d, J ≈ 2 Hz, 1H, Ar-H), ~7.3 (dd, J ≈ 8, 2 Hz, 1H, Ar-H), ~6.6 (d, J ≈ 8 Hz, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |
| ¹³C NMR | ~145 (C-N), ~138 (C-I), ~130 (C-H), ~122 (C-Cl), ~115 (C-H), ~112 (C-H) |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Mass Spectrometry Data
| Technique | Expected m/z Values | Interpretation |
| Electron Ionization (EI) | 268/270 (M⁺) | Molecular ion peak (with isotopic pattern for Cl) |
| 127 | Loss of NH₂NH and Cl | |
| 111 | Loss of I and NH₂NH | |
| Electrospray Ionization (ESI) | 269/271 ([M+H]⁺) | Protonated molecular ion |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
ESI-MS Parameters:
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
EI-MS Parameters (with GC-MS):
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the analyte before it enters the mass spectrometer.
-
Ionization Energy: 70 eV.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (hydrazine) |
| 1620-1580 | C=C | Aromatic ring stretching |
| 1500-1450 | N-H | Bending |
| 850-800 | C-H | Aromatic out-of-plane bending |
| 750-700 | C-Cl | Stretching |
| 600-500 | C-I | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups in this compound.
Comparison of Analytical Methods
| Feature | HPLC | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Use | Purity, Quantification | Structural Elucidation | Molecular Weight, Structure | Functional Group ID |
| Sample Amount | µg-mg | mg | ng-µg | mg |
| Analysis Time | 15-30 min | 5 min - several hours | < 5 min | < 2 min |
| Quantitative? | Yes | Yes (with internal std) | Semi-quantitative | No |
| Structural Info | Indirect (retention time) | Detailed (connectivity) | Fragmentation pattern | Functional groups |
| Key Advantage | High resolving power | Unambiguous structure | High sensitivity | Speed and simplicity |
Integrated Analytical Workflow
For a comprehensive characterization of this compound, an integrated approach is recommended.
Caption: Integrated analytical workflow.
A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives
The indole scaffold is a cornerstone in medicinal chemistry and natural products, driving continuous innovation in synthetic methodologies. Among the myriad of approaches, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely utilized methods for constructing this privileged heterocyclic system.[1][2] This guide provides a comprehensive comparison of the Fischer indole synthesis with other classical methods, namely the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses. We present a data-driven comparison of their performance, detailed experimental protocols, and visual representations of their mechanisms to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic challenges.
Overview of Indole Synthesis Methods
The choice of an indole synthesis strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. While the Fischer indole synthesis is renowned for its versatility, other methods offer unique advantages for specific synthetic targets.
Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] It is a robust and versatile method for preparing a wide variety of substituted indoles.
Reissert Indole Synthesis: This synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate, proceeding through a reductive cyclization.[3]
Bischler-Möhlau Indole Synthesis: This method forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4][5][6]
Madelung Indole Synthesis: In this reaction, N-phenylamides undergo intramolecular cyclization at high temperatures using a strong base to produce indoles.[1]
Nenitzescu Indole Synthesis: This method yields 5-hydroxyindole derivatives from the reaction of benzoquinone and β-aminocrotonic esters.[3][7]
Comparative Performance Data
The following table summarizes key quantitative data for the discussed indole synthesis methods, offering a comparative overview of their typical performance.
| Synthesis Method | Typical Yield | Reaction Temperature (°C) | Reaction Time (hours) | Key Strengths | Key Limitations |
| Fischer | Moderate to Excellent | 80 - 200 | 1 - 24 | Broad substrate scope, versatile for various substitutions. | Harsh acidic conditions, potential for side reactions, may fail for certain substrates.[2] |
| Reissert | Good | Room Temperature to Reflux | 2 - 12 | Mild reaction conditions, good for 2-carboxyindoles. | Multi-step process, limited substitution patterns. |
| Bischler-Möhlau | Moderate to Good | 150 - 250 | 1 - 4 | Access to 2-arylindoles. | Harsh conditions, requires excess aniline, can have unpredictable regioselectivity.[4][5][6] |
| Madelung | Moderate to Good | 200 - 400 | 1 - 6 | Synthesis of 2-alkylindoles. | Very high temperatures, strong bases required, limited functional group tolerance.[1] |
| Nenitzescu | Moderate to Good | Room Temperature to Reflux | 1 - 24 | Specific for 5-hydroxyindoles. | Limited to specific starting materials, potential for polymerization.[7] |
Reaction Mechanisms and Logical Workflow
To visualize the intricate chemical transformations and aid in the selection process, the following diagrams illustrate the reaction mechanisms and a logical workflow for choosing an appropriate indole synthesis method.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for each of the discussed indole syntheses.
Fischer Indole Synthesis: General Procedure
-
Hydrazone Formation (Optional): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete conversion. The hydrazone can be isolated by filtration or used directly in the next step.
-
Indolization: To the arylhydrazone (or the in-situ generated mixture), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid) (catalytic to stoichiometric amounts). Heat the reaction mixture to the appropriate temperature (typically 80-200 °C) and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto ice-water. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The crude indole product may precipitate and can be collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reissert Indole Synthesis: General Procedure
-
Condensation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of sodium ethoxide in absolute ethanol. To this, add a solution of the o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise at a temperature that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for a specified time.
-
Work-up of Pyruvate: Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid. The precipitated ethyl o-nitrophenylpyruvate is collected by filtration, washed with water, and dried.
-
Reductive Cyclization: Suspend the ethyl o-nitrophenylpyruvate in a mixture of a reducing agent (e.g., zinc dust or iron powder) and a suitable solvent system (e.g., acetic acid/ethanol). Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Filter the hot reaction mixture to remove the metal residues. The filtrate is concentrated under reduced pressure, and the resulting crude indole-2-carboxylate is purified by recrystallization or chromatography.
-
Decarboxylation (Optional): The indole-2-carboxylate can be decarboxylated by heating it with a base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol, followed by acidic work-up.
Bischler-Möhlau Indole Synthesis: General Procedure
-
Reaction Setup: In a high-temperature reaction vessel, combine the α-bromoacetophenone (1.0 eq) and a large excess of the aniline (typically 5-10 equivalents).
-
Heating: Heat the mixture to a high temperature (150-250 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, the excess aniline is removed by vacuum distillation or by washing the reaction mixture with dilute acid. The residue is then dissolved in a suitable organic solvent and washed with water and brine.
-
Purification: The crude 2-arylindole is purified by column chromatography on silica gel or by recrystallization.
Madelung Indole Synthesis: General Procedure
-
Reaction Setup: In a flame-dried, high-temperature reaction apparatus, place the N-acyl-o-toluidine (1.0 eq) and a strong base such as sodium ethoxide or potassium tert-butoxide (2-4 eq).
-
High-Temperature Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a high temperature (200-400 °C). The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench it by adding it to ice-water. Neutralize the mixture with an acid (e.g., hydrochloric acid).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude indole is then purified by distillation, recrystallization, or column chromatography.
Nenitzescu Indole Synthesis: General Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the benzoquinone (1.0 eq) in a suitable solvent such as acetone, ethanol, or acetic acid.
-
Addition of Enamine: To this solution, add the β-aminocrotonic ester (1.0-1.2 eq) dropwise at room temperature. An acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The crude 5-hydroxyindole derivative is purified by column chromatography on silica gel or by recrystallization.
Conclusion
The Fischer indole synthesis remains a powerful and versatile tool for the construction of the indole nucleus. Its broad substrate scope and the ability to generate diverse substitution patterns have solidified its importance in organic synthesis. However, for specific synthetic targets, alternative methods such as the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses offer distinct advantages. The choice of the optimal method hinges on a careful consideration of the desired product's structure, the availability and compatibility of starting materials, and the required reaction conditions. This guide provides a framework for making an informed decision, empowering researchers to efficiently access the valuable indole scaffold for their scientific endeavors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis and Validation of Dihalo-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for dihalo-substituted indole derivatives, focusing on the validation of products derived from precursors like (2-Chloro-4-iodophenyl)hydrazine. The indole scaffold is a cornerstone in medicinal chemistry, and halogenated derivatives are of particular interest due to their prevalence in bioactive compounds. This document outlines the traditional Fischer Indole Synthesis, compares it with a modern palladium-catalyzed alternative, and details the experimental validation of the resulting products.
Section 1: Synthesis of Dihalo-Substituted Indoles
The target molecule for this guide, derived from this compound, would be a 7-chloro-5-iodoindole derivative. Due to the scarcity of specific published data for this exact molecule, this guide will use the synthesis of 4,7-dichloro-2,3,3-trimethyl-3H-indole from 1-(2,5-dichlorophenyl)hydrazine as a closely related and experimentally documented analogue. This provides a solid foundation for comparing synthetic methodologies with real-world data.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust, and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium.[1][2] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[1]
-
Hydrazine Preparation: 2,5-dichloroaniline is diazotized and subsequently reduced with stannous chloride dihydrate to produce 1-(2,5-dichlorophenyl)hydrazine (1).[4]
-
Hydrazone Formation & Cyclization: The resulting hydrazine (1) is reacted with isopropyl methyl ketone in glacial acetic acid.
-
Reaction Conditions: The mixture is heated under reflux.[4]
-
Work-up and Purification: The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to yield pure 4,7-dichloro-2,3,3-trimethyl-3H-indole (2).[4]
Caption: Fischer Indole Synthesis workflow for dihalo-indoles.
Method 2: Palladium-Catalyzed Annulation (Alternative)
Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed reactions, such as the direct annulation of chloroanilines with ketones, provide a more flexible and often milder route to polyfunctionalized indoles.[5] This approach avoids the need to pre-form the hydrazine, starting directly from a substituted aniline.
-
Reactant Mixture: A mixture of a 2-halo-aniline (e.g., 2,5-dichloroaniline), a ketone, a palladium catalyst (e.g., [Pd(tBu3P)2]), a base (e.g., K₃PO₄), and an additive like acetic acid is prepared in a suitable solvent (e.g., DMA).[5]
-
Reaction Conditions: The mixture is heated in a sealed vessel, typically at elevated temperatures (e.g., 140°C).[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted, and extracted. The final product is purified using column chromatography.
Caption: Palladium-catalyzed indole synthesis workflow.
Comparison of Synthetic Methods
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Annulation |
| Starting Materials | Arylhydrazine, Ketone/Aldehyde | Aryl Halide (e.g., Chloroaniline), Ketone |
| Catalyst | Brønsted or Lewis Acid (e.g., AcOH, ZnCl₂)[1] | Palladium Complex (e.g., [Pd(tBu3P)2])[5] |
| Generality | Widely applicable, one of the oldest methods[2] | Broad scope, tolerates many functional groups[5] |
| Conditions | Often requires strong acids and high temperatures | Milder conditions possible, but catalyst can be air-sensitive |
| Precursor Availability | Substituted hydrazines can be unstable or require synthesis | Substituted haloanilines are often more readily available and stable |
| Cost | Generally uses cheaper, bulk reagents | Palladium catalysts and specialized ligands can be expensive |
Section 2: Validation of Synthesized Indole Derivatives
Validation involves two key stages: structural confirmation to ensure the correct molecule has been synthesized and performance evaluation to assess its biological activity.
Structural Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones [organic-chemistry.org]
Spectroscopic Analysis of Indoles from (2-Chloro-4-iodophenyl)hydrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel indole derivatives are pivotal for advancing new therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for indoles synthesized from (2-chloro-4-iodophenyl)hydrazine, primarily focusing on the expected major product, 5-chloro-7-iodoindole. The analysis is based on the well-established Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry.
The Fischer indole synthesis is a robust method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core. When this compound is reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, the primary product expected is 5-chloro-7-iodoindole, due to the regioselectivity of the cyclization step.
Experimental Protocols
A general procedure for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: An equimolar amount of this compound and a suitable carbonyl compound (e.g., pyruvic acid, acetone, or an aldehyde) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often at room temperature or with gentle heating, until the formation of the hydrazone is complete. This can be monitored by thin-layer chromatography.
-
Indolization: An acid catalyst, which can be a Brønsted acid like hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or a Lewis acid such as zinc chloride (ZnCl₂), is added to the reaction mixture.[1][2] The mixture is then heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[2]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude indole product. The solid is collected by filtration, washed, and then purified by recrystallization or column chromatography to yield the pure indole derivative.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for 5-chloro-7-iodoindole, the primary product of the Fischer indole synthesis using this compound. For comparison, data for the related, commercially available 5-chloroindole is also presented. This comparison highlights the influence of the iodo-substituent on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Proton | 5-Chloro-7-iodoindole (Predicted) | 5-Chloroindole (Experimental) |
| H1 (NH) | ~8.2-8.5 (broad s) | ~8.1 (broad s)[3] |
| H2 | ~7.3-7.5 (t) | ~7.2 (t)[3] |
| H3 | ~6.5-6.7 (t) | ~6.4 (t)[3] |
| H4 | ~7.6-7.8 (d) | ~7.6 (d)[3] |
| H6 | ~7.1-7.3 (d) | ~7.1 (dd)[3] |
Note: Predicted values for 5-chloro-7-iodoindole are based on the analysis of substituent effects on indole's ¹H NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | 5-Chloro-7-iodoindole (Predicted) | 5-Chloroindole (Experimental) |
| C2 | ~125-127 | ~125.0[3] |
| C3 | ~102-104 | ~102.3[3] |
| C3a | ~129-131 | ~129.5[3] |
| C4 | ~122-124 | ~121.8[3] |
| C5 | ~128-130 | ~125.2[3] |
| C6 | ~120-122 | ~120.5[3] |
| C7 | ~80-85 (due to I) | ~112.1[3] |
| C7a | ~135-137 | ~134.4[3] |
Note: The predicted chemical shift for C7 in 5-chloro-7-iodoindole is significantly upfield due to the heavy atom effect of iodine.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | 5-Chloro-7-iodoindole (Predicted) | 5-Chloroindole (Experimental) |
| N-H Stretch | ~3400-3450 (sharp) | ~3410[3] |
| C-H Aromatic Stretch | ~3000-3100 | ~3100[3] |
| C=C Aromatic Stretch | ~1450-1600 | ~1460, 1570[3] |
| C-Cl Stretch | ~700-800 | ~730[3] |
| C-I Stretch | ~500-600 | - |
Table 4: Mass Spectrometry Data (m/z)
| Ion | 5-Chloro-7-iodoindole (Predicted) | 5-Chloroindole (Experimental) |
| [M]+ | 277 | 151 |
| [M+2]+ | 279 (due to ³⁷Cl) | 153 (due to ³⁷Cl) |
| [M-I]+ | 150 | - |
| [M-Cl]+ | 242 | 116 |
Note: The mass spectrum of 5-chloro-7-iodoindole is expected to show a characteristic isotopic pattern for one chlorine atom and a significant fragment corresponding to the loss of an iodine atom.
Visualizing the Workflow
The logical flow of synthesizing and analyzing indoles from this compound can be visualized as follows:
Caption: Experimental workflow for the synthesis and spectroscopic analysis of 5-chloro-7-iodoindole.
Alternative Synthetic Approaches
While the Fischer indole synthesis is a primary route, other methods for synthesizing substituted indoles exist. These include the Reissert, Madelung, and Larock indole syntheses, among others. These alternatives may offer advantages in terms of substrate scope, regioselectivity, or reaction conditions. For instance, the Larock indole synthesis, a palladium-catalyzed annulation of an alkyne and an o-iodoaniline derivative, could be a viable alternative for constructing the 5-chloro-7-iodoindole scaffold, potentially offering different impurity profiles and yields. A comparative analysis of products obtained from these different routes would provide a more comprehensive understanding of the structure-property relationships of these halogenated indoles.
References
A Comparative Guide to HPLC and LC-MS Analysis of (2-Chloro-4-iodophenyl)hydrazine Reactions
For researchers, scientists, and professionals in drug development, the accurate analysis of reactions involving (2-Chloro-4-iodophenyl)hydrazine is critical for impurity profiling, reaction monitoring, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its reaction products. The methodologies presented are based on established analytical techniques for similar hydrazine compounds and can be adapted for specific research needs.
Introduction to Analytical Challenges
This compound is a reactive intermediate used in the synthesis of various pharmaceutical compounds. The analysis of its reactions can be challenging due to the potential for multiple reaction products, isomers, and degradation products. Both HPLC-UV and LC-MS offer robust solutions for the separation and quantification of these species.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the routine analysis of aromatic compounds like this compound. The method's simplicity and robustness make it suitable for quality control and reaction monitoring.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a method developed for the separation of chlorophenylhydrazine isomers and is a suitable starting point for the analysis of this compound reactions[1].
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters X-Bridge C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 4.0).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 80 20 80 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Performance Data (Hypothetical for this compound based on related compounds)
The following table summarizes the expected performance of the HPLC-UV method. Data for related chlorophenylhydrazine isomers are included for reference[1].
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~ 12.5 | 0.01% | 0.03% |
| 2-Chlorophenylhydrazine | 8.2 | 0.02% | 0.06% |
| 3-Chlorophenylhydrazine | 9.5 | 0.04% | 0.12% |
| 4-Chloroaniline | 5.1 | 0.02% | 0.06% |
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it ideal for identifying unknown impurities and confirming the structure of reaction products. Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of hydrazine compounds.
Experimental Protocol: LC-MS
This protocol is a general guideline and may require optimization for specific reaction mixtures.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
-
Column: Phenyl-Hexyl column, 3 µm, 4.6 x 100 mm (or equivalent C18).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: Similar to the HPLC method, but with a faster gradient for UPLC systems.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Performance Data (Expected)
LC-MS offers significantly lower detection limits compared to HPLC-UV.
| Compound | Expected m/z [M+H]⁺ | Limit of Quantification (LOQ) |
| This compound | 268.9 | < 1 ng/mL |
| Potential Impurity (e.g., Dimer) | Varies | < 1 ng/mL |
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound reactions.
Derivatization for Enhanced Analysis
For certain applications, derivatization can improve the chromatographic properties and detection sensitivity of hydrazine compounds, especially when analyzing for trace-level impurities[2][3]. Aldehydes and ketones can react with the hydrazine moiety to form hydrazones, which often exhibit better chromatographic peak shapes and higher molar absorptivity or ionization efficiency[4][5].
A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), though for analyzing a hydrazine itself, an aldehyde like p-tolualdehyde can be used to form a stable derivative for quantification[6].
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Comparison Summary
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; can distinguish co-eluting compounds with different masses. |
| Sensitivity | Good for major components (ng to µg range). | Excellent for trace analysis (pg to fg range). |
| Identification | Based on retention time comparison with standards. | Provides molecular weight and fragmentation data for structural elucidation. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
| Best For | Routine QC, reaction monitoring, quantification of known compounds. | Impurity profiling, metabolite identification, analysis of complex mixtures. |
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound reactions depends on the specific analytical goal. HPLC-UV is a cost-effective and robust method for routine analysis and quantification of the main components. In contrast, LC-MS provides superior sensitivity and selectivity, making it indispensable for the identification of unknown byproducts and trace-level impurity analysis. For challenging separations or when high sensitivity is required, derivatization can be a valuable tool to enhance the analytical performance of both techniques. Researchers should consider the information in this guide to select the most appropriate method for their needs.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fischer Indole Synthesis: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricacies of fundamental organic reactions is paramount. The Fischer indole synthesis, a cornerstone for the construction of the indole nucleus found in a vast array of pharmaceuticals and natural products, has been the subject of extensive mechanistic investigation. Isotopic labeling studies have been instrumental in elucidating the complex molecular rearrangements involved. This guide provides a comparative overview of key isotopic labeling experiments, presenting the available data and outlining the experimental methodologies that have solidified our understanding of this vital reaction.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, transforms arylhydrazines and carbonyl compounds into indoles under acidic conditions.[1][2][3] The generally accepted mechanism involves the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[4][5][6] Isotopic labeling has been a powerful tool to substantiate this proposed pathway.
Core Findings from Isotopic Labeling
Comparative Analysis of Isotopic Labeling Experiments
While specific quantitative data from early, foundational isotopic labeling studies are not extensively reported in more recent literature, the qualitative results are consistently referenced. The primary isotopes utilized in these studies have been Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H).
| Isotopic Label | Labeled Reactant | Key Finding | Significance in Mechanistic Elucidation |
| ¹⁵N | Phenylhydrazine (at the N1 position) | The ¹⁵N label is exclusively found in the indole nitrogen. | Confirms that the N-N bond is cleaved during the reaction and that the aryl nitrogen becomes the heteroatom of the indole ring. This supports the[1][1]-sigmatropic rearrangement as a key step. |
| ¹³C | Carbonyl Compound (at specific carbons) | The position of the ¹³C label in the final indole product corresponds to the original position in the carbonyl reactant. | Helps to trace the carbon skeleton throughout the reaction, confirming the connectivity changes predicted by the mechanism. |
| ²H | Carbonyl Compound (at the α-carbon) | Deuterium scrambling or retention patterns provide insights into the tautomerization and enamine formation steps. | Offers a more detailed view of the initial stages of the reaction mechanism. |
Experimental Protocols: A Methodological Overview
The following sections provide a generalized, yet detailed, overview of the experimental methodologies employed in isotopic labeling studies of the Fischer indole synthesis.
Synthesis of ¹⁵N-Labeled Phenylhydrazine
The synthesis of ¹⁵N-labeled phenylhydrazine is a crucial first step. A common approach involves the diazotization of aniline with a ¹⁵N-labeled nitrite source, followed by reduction.
Protocol:
-
Diazotization: Aniline is treated with sodium nitrite containing the ¹⁵N isotope (Na¹⁵NO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The ¹⁵N-labeled diazonium salt is then reduced to ¹⁵N-phenylhydrazine. A typical reducing agent for this step is sodium sulfite or stannous chloride.
-
Purification: The resulting ¹⁵N-phenylhydrazine is purified by distillation or chromatography before use in the Fischer indole synthesis.
Fischer Indole Synthesis with ¹⁵N-Labeled Phenylhydrazine
Protocol:
-
Hydrazone Formation: The ¹⁵N-labeled phenylhydrazine is condensed with a suitable ketone or aldehyde (e.g., acetone, cyclohexanone) in a solvent like ethanol or acetic acid. This reaction typically proceeds at room temperature or with gentle heating to form the ¹⁵N-labeled phenylhydrazone.
-
Indolization: The isolated ¹⁵N-phenylhydrazone is then subjected to acidic conditions to induce cyclization. Common acid catalysts include zinc chloride, polyphosphoric acid, or strong Brønsted acids like sulfuric acid.[1][3] The reaction is typically heated to drive the rearrangement and cyclization.
-
Workup and Isolation: After the reaction is complete, the mixture is neutralized, and the indole product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
-
Analysis: The position of the ¹⁵N label in the final indole product is determined using mass spectrometry and ¹⁵N NMR spectroscopy.
Synthesis of ¹³C and ²H Labeled Indoles
While detailed mechanistic studies using ¹³C and ²H are less frequently cited in general reviews, the synthesis of specifically labeled indoles for other applications, such as protein NMR spectroscopy, provides insight into the preparation of the necessary precursors.[1][2][8] These methods can be adapted for mechanistic studies.
Protocol for ¹³C-Labeling:
-
Starting Material Synthesis: A carbonyl compound with a ¹³C label at a specific position is synthesized. For example, [2-¹³C]acetone can be prepared from ¹³CO₂ as the isotopic source.
-
Fischer Indole Synthesis: The ¹³C-labeled carbonyl compound is then reacted with an unlabeled phenylhydrazine under standard Fischer indole synthesis conditions.
-
Analysis: The resulting indole is analyzed by ¹³C NMR and mass spectrometry to determine the location of the ¹³C label.
Protocol for ²H-Labeling:
-
Deuterated Precursor Synthesis: A ketone or aldehyde is deuterated at the α-position. This can be achieved by base-catalyzed exchange with a deuterium source like D₂O.
-
Fischer Indole Synthesis: The α-deuterated carbonyl compound is then used in the Fischer indole synthesis.
-
Analysis: The distribution of deuterium in the final indole product is analyzed by ¹H NMR, ²H NMR, and mass spectrometry.
Visualizing the Mechanistic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the Fischer indole synthesis and a typical experimental workflow for an isotopic labeling study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Computational Studies of the Fischer Indole Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, continues to be a pivotal reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Understanding its intricate mechanism is crucial for optimizing reaction conditions, predicting regioselectivity, and explaining why certain substrates fail to yield the desired indole products. This guide provides an objective comparison of computational studies that have elucidated the mechanistic nuances of this important transformation, supported by quantitative data and detailed methodologies.
Mechanistic Overview
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps, which have been extensively investigated using computational methods. These steps are:
-
Hydrazone Formation: The reaction is initiated by the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Enamine Tautomerization: The phenylhydrazone then tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.
-
[1][1]-Sigmatropic Rearrangement: This is often the rate-determining step, involving a concerted pericyclic rearrangement to form a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine undergoes intramolecular cyclization and subsequent loss of ammonia to yield the final aromatic indole product.
Computational studies have been instrumental in providing energetic details for these steps, including the structures of intermediates and transition states.
Comparative Analysis of Computational Studies
Various quantum mechanical methods have been employed to model the Fischer indole synthesis, each with its own strengths and limitations. The choice of computational level of theory and the inclusion of solvent effects are critical for obtaining results that correlate well with experimental observations.
Data Presentation: Calculated Activation Energies
The following table summarizes calculated activation energies for the key[1][1]-sigmatropic rearrangement step from different computational studies. This step is frequently the focus of computational work due to its mechanistic significance and its role in determining the overall reaction rate and selectivity.
| Study Focus | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Key Findings |
| Regioselectivity Study | PCM-M06-2X | 6-311++G(d,p) | PCM | Not explicitly stated, but pathways with the lowest activation barriers correspond to observed products.[3] | The regioselectivity of the Fischer indole synthesis is kinetically controlled, with the product distribution determined by the relative activation energies of the competing pathways.[1][3][4][5] |
| Fischer Azaindolization | Not explicitly stated | Not explicitly stated | Not explicitly stated | 13.4 - 16.6 | The activation barriers for the[1][1]-sigmatropic rearrangement in the synthesis of azaindoles are relatively low and accessible. |
| Substituent Effects | SCS-MP2 | 6-31G(d) | Aqueous Solvation | Not explicitly stated, but activation barriers are lowered with electron-donating substituents, leading to competing N-N cleavage.[6][7] | Electron-donating substituents on the carbonyl component can divert the reaction through a lower-energy pathway involving heterolytic N-N bond cleavage, thus inhibiting the desired indole formation.[6][7] |
| General Mechanism | CBS-QB3, B3LYP, SCS-MP2, MP2, M06-2X | Not explicitly stated | SMD | Not explicitly stated | The B3LYP functional was found to be less reliable for describing the concerted nature of the[1][1]-sigmatropic rearrangement compared to other methods like M06-2X and SCS-MP2. |
Experimental Protocols: Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen methodology. Below are details of the computational protocols frequently cited in the study of the Fischer indole reaction.
Density Functional Theory (DFT)
-
Functionals:
-
M06-2X: This hybrid meta-GGA functional is often recommended for thermochemistry and kinetic calculations in main-group organic chemistry.[3] It has been shown to provide a good description of the concerted nature of the[1][1]-sigmatropic rearrangement.
-
B3LYP: A widely used hybrid functional, though some studies suggest it may not be as accurate for the Fischer indole mechanism as newer functionals.
-
-
Basis Sets:
-
Pople-style basis sets: 6-31G(d) and 6-311++G(d,p) are commonly used, providing a good balance between accuracy and computational cost.[3]
-
-
Solvent Models:
-
Polarizable Continuum Model (PCM): This implicit salvation model is used to approximate the effect of the solvent on the reaction energetics.[3]
-
SMD (Solvation Model based on Density): An alternative implicit solvent model that has also been applied in these studies.
-
Ab Initio Methods
-
Møller-Plesset Perturbation Theory (MP2): The SCS-MP2 (Spin-Component Scaled MP2) variant has been used to study the competing pathways in the Fischer indole synthesis.[6][7]
-
Complete Basis Set (CBS) Methods: Methods like CBS-QB3 provide highly accurate energies but are computationally more demanding.
Mandatory Visualizations
Signaling Pathway: The Fischer Indole Synthesis Mechanism
The following diagram illustrates the key intermediates and transition states in the acid-catalyzed Fischer indole synthesis.
Experimental Workflow: Computational Analysis of a Reaction Mechanism
The diagram below outlines a typical workflow for the computational investigation of a reaction mechanism, such as the Fischer indole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative reagents to (2-Chloro-4-iodophenyl)hydrazine for indole synthesis
For researchers, scientists, and drug development professionals, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. While (2-Chloro-4-iodophenyl)hydrazine is a commonly utilized reagent, a variety of alternative substituted phenylhydrazines offer a spectrum of reactivity and can be strategically employed to optimize yields and access diverse indole derivatives. This guide provides a comparative overview of alternative reagents, supported by experimental data and detailed protocols.
The choice of substituent on the phenylhydrazine ring significantly influences the electronic environment and, consequently, the reaction's efficiency and regioselectivity. Both electron-donating and electron-withdrawing groups have been successfully employed, each presenting distinct advantages and disadvantages.
Performance Comparison of Substituted Phenylhydrazines
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, highlighting the impact of different substituents on reaction yields. The data is compiled from various studies to provide a comparative perspective.
| Phenylhydrazine Reagent | Substituent Type | Ketone/Aldehyde | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Electron-withdrawing | - | - | - | - | No specific data found | - |
| 4-Methylphenylhydrazine | Electron-donating | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | 60 min | - | 76 | [1] |
| 4-Chlorophenylhydrazine | Electron-withdrawing | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | 400 min | - | Low conversion | [1] |
| 4-Methoxyphenylhydrazine | Electron-donating | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | 60 min | - | 79 | [1] |
| o-Tolylhydrazine hydrochloride | Electron-donating | Isopropyl methyl ketone | Acetic acid | - | Room Temp. | High (not specified) | [2][3] |
| m-Tolylhydrazine hydrochloride | Electron-donating | Isopropyl methyl ketone | Acetic acid | - | Room Temp. | 88 (mixture of isomers) | [3] |
| o-Nitrophenylhydrazine | Electron-withdrawing | 2-Methylcyclohexanone | Acetic acid | - | Reflux | High (not specified) | [2] |
| p-Nitrophenylhydrazine | Electron-withdrawing | 2-Methylcyclohexanone | Acetic acid | - | Reflux | High (not specified) | [2] |
| p-Nitrophenylhydrazine hydrochloride | Electron-withdrawing | Isopropyl methyl ketone | Acetic acid/HCl | 4 h | Reflux | 30 | [2][3] |
| Phenylhydrazine | Unsubstituted | Acetophenone | Choline chloride·2ZnCl2 | 4 h | 95 | 91 | [4] |
| 2,5-Dichlorophenylhydrazine | Electron-withdrawing | Cyclohexanone | Choline chloride·2ZnCl2 | 3 h | 95 | 59 | [4] |
| 4-Chlorophenylhydrazine | Electron-withdrawing | Cyclohexanone | Choline chloride·2ZnCl2 | 1 h | 120 | 84 | [4] |
| 2-Methylphenylhydrazine | Electron-donating | Cyclohexanone | Choline chloride·2ZnCl2 | 1 h | 120 | 76 | [4] |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis using various substituted phenylhydrazines are provided below. These protocols are representative examples from the literature and may require optimization for specific substrates.
General Procedure for Fischer Indole Synthesis (Solution Phase)[2][3][4]
-
Hydrazone Formation (Optional, can be a one-pot reaction): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Add the corresponding ketone or aldehyde (1.0-1.2 eq.) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Indolization: To the solution containing the phenylhydrazone (or the initial mixture of hydrazine and carbonyl compound), add the acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[5] The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux) and stirred for the specified time.
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude indole is purified by column chromatography on silica gel or recrystallization.
Mechanochemical Fischer Indole Synthesis[1]
-
Reaction Setup: In a milling jar (e.g., 15 mL ZrO2) containing milling balls (e.g., 20 x ∅ = 3 mm ZrO2), add the substituted phenylhydrazine (1 mmol), the ketone (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol).
-
Milling: Add a minimal amount of a liquid grinding assistant (e.g., acetic acid, η = 0.1 μL mg⁻¹). The jar is then placed in a ball mill and milled for the specified time.
-
Work-up and Purification: After milling, the solid reaction mixture is treated with water to dissolve the oxalic acid and dimethylurea. The insoluble crude indole is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reaction Pathways and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps. The general workflow and the key sigmatropic rearrangement are illustrated in the diagrams below.
Figure 1. General workflow of the Fischer indole synthesis.
Figure 2. The key[6][6]-sigmatropic rearrangement step.
Note: The image placeholders in the DOT script for Figure 2 should be replaced with actual chemical structure images for a complete representation.
Conclusion
The selection of a substituted phenylhydrazine for indole synthesis is a critical parameter that can be tailored to the specific needs of the synthetic target. Electron-donating groups on the phenylhydrazine ring generally lead to higher yields and faster reaction times.[7] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the hydrazine and may require harsher reaction conditions or result in lower yields.[2][3] The choice of catalyst and reaction conditions (thermal, acid-catalyzed, or mechanochemical) also plays a crucial role in the success of the synthesis. This guide provides a starting point for researchers to explore alternatives to this compound and to design efficient syntheses of diverse indole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Advanced & Interdisciplinary Applications
Application Notes and Protocols: Biological Activity of Indoles from Halo-Substituted Phenylhydrazines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies detailing the synthesis and biological evaluation of indoles derived directly from (2-Chloro-4-iodophenyl)hydrazine were identified in the available literature. The following application notes and protocols are based on established methodologies for the synthesis of indoles from structurally similar halo-substituted phenylhydrazines and standard assays for evaluating their biological activities.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Fischer indole synthesis is a versatile and classical method for synthesizing the indole nucleus from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions. This document provides detailed protocols for the synthesis of halo-substituted indoles, analogous to those that would be derived from this compound, and for the subsequent evaluation of their anticancer and antimicrobial activities.
Synthesis of Halo-Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the indole core structure. The reaction proceeds by heating a phenylhydrazone with an acid catalyst. The phenylhydrazone is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.[1][2][3]
Experimental Protocol: Synthesis of 6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a one-pot synthesis of indolo[2,3-a]carbazoles, demonstrating the synthesis of a carbazole derivative (a fused indole) from 4-chlorophenylhydrazine hydrochloride.[4]
Materials:
-
2-Aminocyclohexanone hydrochloride
-
4-Chlorophenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
n-Propyl alcohol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 2-aminocyclohexanone hydrochloride (1 equivalent) in n-propyl alcohol, add 4-chlorophenylhydrazine hydrochloride (4 equivalents) at room temperature.
-
Reflux the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Add glacial acetic acid to the residue and reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-oxo-6-chloro-1,2,3,4-tetrahydrocarbazole.
Workflow for Fischer Indole Synthesis:
Caption: General workflow for the Fischer indole synthesis of halo-substituted indoles.
Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general procedure for determining the in vitro cytotoxicity of synthesized indole derivatives against a cancer cell line (e.g., A549 or K562).[7]
Materials:
-
Synthesized indole derivatives
-
Human cancer cell line (e.g., A549, K562)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Compound Treatment: Prepare various concentrations of the synthesized indole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-30 µL of MTT solution (2 mg/mL) to each well. Incubate the plates for 1.5 to 4 hours at 37°C until a purple formazan precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
-
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.
Quantitative Data Presentation
The antiproliferative activities of synthesized indole derivatives are typically summarized in a table format for easy comparison.
Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indole-1 | A549 | 15.2 | Doxorubicin | 0.8 |
| Indole-2 | K562 | 8.5 | Doxorubicin | 0.5 |
| Indole-3 | A549 | 22.1 | Doxorubicin | 0.8 |
| Indole-4 | K562 | 12.7 | Doxorubicin | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Evaluation of Antimicrobial Activity
The antimicrobial potential of synthesized indole derivatives can be determined by assessing their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the MIC of synthesized indoles against various bacterial and fungal strains.[10]
Materials:
-
Synthesized indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Bacterial and fungal inoculums adjusted to 0.5 McFarland standard
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized indole derivatives in DMSO to prepare stock solutions.[10]
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or SDB) in a 96-well plate to obtain a range of concentrations.[10]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antimicrobial agent should also be tested under the same conditions for comparison.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.
Quantitative Data Presentation
The antimicrobial activities of the synthesized indole derivatives are presented as MIC values.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Indole Derivatives
| Compound ID | S. aureus | E. coli | C. albicans | Ciprofloxacin (MIC) | Fluconazole (MIC) |
| Indole-1 | 16 | 32 | 64 | 1 | 8 |
| Indole-2 | 8 | 16 | 32 | 1 | 8 |
| Indole-3 | 32 | 64 | >128 | 1 | 8 |
| Indole-4 | 16 | 32 | 64 | 1 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways
While specific signaling pathways for indoles derived from this compound are not documented, indole derivatives are known to exert their anticancer effects through various mechanisms. For instance, some indole derivatives have been shown to inhibit the EGFR (Epidermal Growth Factor Receptor) and p53-MDM2 mediated pathways.[7]
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
anticancer properties of indole derivatives synthesized from (2-Chloro-4-iodophenyl)hydrazine
Application Notes and Protocols: Anticancer Properties of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the synthesis of indole derivatives from (2-Chloro-4-iodophenyl)hydrazine was the initial focus, a literature search did not yield specific anticancer studies on derivatives from this particular precursor. Therefore, this document provides a broader overview of the anticancer properties of various potent indole derivatives, focusing on their mechanisms of action, quantitative data, and detailed experimental protocols relevant to the field.
Introduction
Indole, a bicyclic aromatic heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1] Its derivatives have garnered significant attention in oncology for their ability to interact with various biological targets, leading to the development of several FDA-approved anticancer drugs.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways through kinase inhibition, and induction of apoptosis.[1][2] This document outlines the anticancer properties of select indole derivatives, providing structured data and detailed protocols for their evaluation.
Section 1: Indole-Based Tubulin Polymerization Inhibitors
A significant class of indole derivatives exhibits potent anticancer activity by interfering with microtubule dynamics, which are crucial for cell division, motility, and intracellular transport.[1] These agents often bind to the colchicine site of tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative indole-based tubulin polymerization inhibitors against various human cancer cell lines. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values in micromolar (µM) concentrations.
| Compound ID | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Compound 7i (Indole/1,2,4-Triazole Hybrid) | HeLa (Cervical Cancer) | 0.08 | [1] |
| A549 (Lung Cancer) | 0.12 | [1] | |
| MCF-7 (Breast Cancer) | 0.15 | [1] | |
| Indole-based Chalcone (33b) | A549 (Lung Cancer) | 4.3 | [3] |
| Indirubin (Bis-indole alkaloid) | HeLa (Cervical Cancer) | 40 | [3] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with an indole derivative, a key experiment to confirm G2/M arrest.
Materials:
-
Cancer cell line of interest
-
Indole derivative compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the indole derivative at its IC50 concentration for 24 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 1200 rpm for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and resuspend the pellet in 1 mL of PBS. Repeat this washing step twice.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument should be triggered on the PI signal, and data should be acquired for at least 10,000 events.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5]
Visualization: Inhibition of Tubulin Polymerization
Caption: Mechanism of G2/M cell cycle arrest induced by indole-based tubulin polymerization inhibitors.
Section 2: Indole-Based Kinase Inhibitors
Many indole derivatives function as potent inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a well-established strategy in cancer therapy.[2][6]
Data Presentation: Kinase Inhibitory and Antiproliferative Activity
The following table presents the in vitro kinase inhibitory activity (IC50) and antiproliferative activity (GI50) of a representative indole-based VEGFR-2 inhibitor.
| Compound ID | Target Kinase | Kinase IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 18b | VEGFR-2 | 0.07 | HCT-116 (Colon) | 1.8 | [2][7] |
| MCF-7 (Breast) | 2.1 | [2][7] | |||
| NCI-H460 (Lung) | 1.5 | [2][7] | |||
| Sorafenib (Reference) | VEGFR-2 | 0.09 | - | - | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of an indole derivative against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Indole derivative compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indole derivative in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Indole derivative at various concentrations (or vehicle control)
-
VEGFR-2 kinase
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by an indole derivative.
Section 3: General Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Indole derivative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the indole derivative to the wells. Include a vehicle control and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This protocol is for the analysis of apoptosis-related proteins like caspases and Bcl-2 family members.[11]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Section 4: General Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of novel anticancer indole derivatives.
Caption: A general workflow for the discovery and preclinical development of anticancer indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 13. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Application Notes and Protocols for Substituted 2-Phenyl-1H-Indoles as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the antifungal activity of substituted 2-phenyl-1H-indoles, including a summary of their efficacy against various fungal pathogens, detailed experimental protocols for assessing their activity, and visualizations of key experimental workflows.
Introduction
Substituted 2-phenyl-1H-indoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties.[1][2][3] These compounds share a common structural scaffold that allows for a variety of substitutions, enabling the fine-tuning of their biological effects. Their mechanism of action against fungal pathogens is an active area of research, with some studies suggesting the inhibition of key fungal enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[2] This document outlines the key findings related to their antifungal efficacy and provides standardized protocols for their evaluation.
Data Presentation: Antifungal Activity of Substituted 2-Phenyl-1H-Indoles
The antifungal activity of various substituted 2-phenyl-1H-indoles has been evaluated against a range of fungal species. The following tables summarize the quantitative data from different studies, primarily presenting Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of 2-Aryl-3-azolyl-1-indolyl-propan-2-ols against Candida albicans
| Compound | Substitution on Phenyl Ring | MIC (µg/mL) vs. C. albicans CA98001 | Reference |
| 8d | 2,4-difluoro | 0.00035 | [4] |
| 8f | 4-trifluoromethyl | Comparable to Fluconazole (0.020 µg/mL) | [4] |
| 11a | 4-fluoro | 0.210 | [4] |
| 11b | 4-chloro | Comparable to Fluconazole (0.020 µg/mL) | [4] |
| 11c | 4-bromo | Comparable to Fluconazole (0.020 µg/mL) | [4] |
| 11d | 2,4-difluoro | Comparable to Fluconazole (0.020 µg/mL) | [4] |
| 11l | 2,4-dichloro (1H-1,2,3-triazole) | Inactive | [4] |
| 11m | 2,4-dichloro (2H-1,2,3-triazole) | Inactive | [4] |
| Fluconazole | - | 0.020 | [4] |
Table 2: Antibacterial and Antifungal Activities of 2-(4-methylsulfonyl phenyl) indole derivatives (Growth Inhibition % at 32 µg/mL) [5]
| Compound | Bacterial Growth Inhibition (%) | Fungal Growth Inhibition (%) |
| MRSA | E. coli | |
| 7a | High | High |
| 7g | High | High |
| 7i | High | High |
| 8a-c | Weak | Weak |
| 9a | - | - |
Note: "High" indicates growth inhibition ranging from 85.76% to 97.76%. "Weak" indicates low antifungal activity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the antifungal properties of new chemical entities. The following are standard protocols adapted from studies on substituted 2-phenyl-1H-indoles.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of a compound against yeast species like Candida albicans.
Materials:
-
Substituted 2-phenyl-1H-indole compounds
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, DMSO (Dimethyl sulfoxide)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in DMSO to a high stock concentration.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the positive control, determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[4]
-
Protocol 2: Agar Well Diffusion Method for Antifungal Susceptibility Testing
This method is often used for screening the antifungal activity of compounds against filamentous fungi like Aspergillus niger.
Materials:
-
Substituted 2-phenyl-1H-indole compounds
-
Aspergillus niger strain
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
DMSO
Procedure:
-
Preparation of Fungal Culture:
-
Grow A. niger on an SDA slant at 28°C for 4-7 days until it sporulates.
-
Prepare a spore suspension in sterile saline containing a small amount of Tween 80. Adjust the concentration to approximately 10^6 spores/mL.
-
-
Preparation of Agar Plates:
-
Pour molten sterile PDA or SDA into Petri dishes and allow it to solidify.
-
Spread a lawn of the prepared fungal spore suspension evenly over the surface of the agar.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Dissolve the test compounds in DMSO.
-
Pipette a fixed volume (e.g., 100 µL) of each compound solution into a separate well.
-
Use DMSO as a negative control and a known antifungal agent (e.g., Fluconazole) as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.[6]
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the study of substituted 2-phenyl-1H-indoles.
Caption: Workflow for the discovery and evaluation of novel 2-phenyl-1H-indole antifungal agents.
Caption: The Fischer indole synthesis is a common method for preparing 2-phenyl-1H-indoles.[7][8]
Caption: Proposed mechanism of action for some 2-phenyl-1H-indoles via inhibition of ergosterol biosynthesis.[2]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: (2-Chloro-4-iodophenyl)hydrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4-iodophenyl)hydrazine is a valuable substituted phenylhydrazine building block in medicinal chemistry, primarily utilized in the synthesis of halogenated indole derivatives. The resulting 5-chloro-7-iodoindole scaffold serves as a privileged structure for the development of potent therapeutic agents across various disease areas, including oncology and infectious diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on epidermal growth factor receptor (EGFR) inhibitors.
Core Application: Fischer Indole Synthesis
The most prominent application of this compound is its use as a key reactant in the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form an indole ring system. The presence of the chloro and iodo substituents on the phenylhydrazine ring allows for the generation of indoles with specific halogenation patterns, which can significantly influence the biological activity and pharmacokinetic properties of the final compounds.
Application in Anticancer Drug Discovery: EGFR Inhibitors
Derivatives of 5-chloro-7-iodoindole have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5][6][7][8] Overexpression and mutations of EGFR are implicated in the progression of various cancers. Small molecule inhibitors that block the EGFR signaling pathway can induce apoptosis (programmed cell death) in cancer cells.
Quantitative Data: Biological Activity of 5-Chloro-indole-2-carboxamide Derivatives
Several studies have reported the synthesis and biological evaluation of 5-chloro-indole-2-carboxamide derivatives as potent EGFR inhibitors. The following table summarizes the in vitro activity of representative compounds against cancer cell lines and the EGFR kinase.
| Compound ID | R Group | Cancer Cell Line | GI50 (µM) | EGFR IC50 (nM) | Reference |
| 3e | m-piperidin-1-yl | - | - | 68 | [8] |
| 5d | 4-dimethylaminophenethyl | MCF-7 | 0.95 | - | [7] |
| 5e | 4-morpholinophenethyl | MCF-7 | 1.10 | - | [7] |
| 5h | 4-(piperidin-1-yl)phenethyl | MCF-7 | 1.20 | - | [7] |
| 5i | 4-(2-methylpyrrolidin-1-yl)phenethyl | MCF-7 | 1.50 | - | [7] |
| 15 | p-substituted phenethyl | - | - | Potent | [5] |
| 19 | p-substituted phenethyl | - | - | Potent | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloro-7-iodo-1H-indole-2-carboxylate
This protocol describes the Fischer indole synthesis to create the core indole scaffold from this compound.
Materials:
-
This compound hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., HCl, ZnCl2)[3][9]
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-chloro-7-iodo-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 5-chloro-7-iodo-1H-indole-2-carboxylic Acid
Materials:
-
Ethyl 5-chloro-7-iodo-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 5-chloro-7-iodo-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3-5 equivalents).
-
Stir the mixture at room temperature or gentle heating until the saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-chloro-7-iodo-1H-indole-2-carboxylic acid.
Protocol 3: Synthesis of N-substituted-5-chloro-7-iodo-1H-indole-2-carboxamides
Materials:
-
5-chloro-7-iodo-1H-indole-2-carboxylic acid
-
Desired amine (e.g., phenethylamine derivatives)
-
Coupling agent (e.g., BOP reagent, HATU, or EDC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-chloro-7-iodo-1H-indole-2-carboxylic acid (1 equivalent) in DCM or DMF, add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Add the coupling agent (e.g., BOP reagent, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-7-iodo-1H-indole-2-carboxamide.
Visualizations
Experimental Workflow
Caption: Synthetic route to bioactive indole-2-carboxamides.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade.
Induction of Apoptosis via EGFR Inhibition
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Bioactive Indole Alkaloids Using Substituted Phenylhydrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole alkaloids represent a large and structurally diverse class of natural products and synthetic compounds that exhibit a wide range of potent biological activities.[1] The indole scaffold is a key pharmacophore present in numerous pharmaceuticals, including anti-inflammatory agents, anti-emetics, and anti-cancer drugs.[2][3] A cornerstone in the synthesis of the indole nucleus is the Fischer indole synthesis, a robust and versatile reaction discovered in 1883 that utilizes a (substituted) phenylhydrazine and an aldehyde or ketone as starting materials under acidic conditions.[3][4]
This powerful reaction proceeds by converting the phenylhydrazine and carbonyl compound into a phenylhydrazone, which then isomerizes to an enamine. A key[2][2]-sigmatropic rearrangement followed by the loss of ammonia ultimately leads to the formation of the aromatic indole ring.[4] The choice of the substituted phenylhydrazine and the carbonyl component allows for the creation of a vast array of substituted indoles, making it a highly valuable tool in medicinal chemistry and drug development.
These application notes provide detailed protocols for the synthesis of two prominent bioactive indole-containing drugs, Indomethacin and Ondansetron, starting from appropriately substituted phenylhydrazines. The protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.
Key Synthetic Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole core. The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
A general workflow for the synthesis of bioactive indole alkaloids using the Fischer indole synthesis is depicted below. This typically involves the initial formation of the indole core, followed by subsequent functionalization to yield the final active pharmaceutical ingredient (API).
References
Application Notes and Protocols for (2-Chloro-4-iodophenyl)hydrazine in Materials Science
Introduction
(2-Chloro-4-iodophenyl)hydrazine is a di-halogenated aromatic hydrazine that serves as a highly functionalized building block for advanced organic materials. Its unique substitution pattern, featuring both a chloro and an iodo group, provides multiple avenues for synthetic modification and imparts specific properties to the resulting materials. The electron-withdrawing nature of the halogens and the reactivity of the hydrazine and iodo moieties make this compound a precursor of significant interest for researchers in organic electronics, sensor technology, and specialty polymers.
The primary application explored in this note is its use in the synthesis of halogenated indole monomers via the Fischer indole synthesis.[1][2] These monomers can be subsequently polymerized to create novel conductive polymers with tailored electronic properties. Substituted phenylhydrazines are widely used in the synthesis of polymers, charge transport materials, and dyes.[3] The presence of chlorine and iodine atoms can enhance inter-chain packing, modify solubility, and serve as a reactive handle for post-polymerization modifications (e.g., via cross-coupling reactions), making it a valuable precursor for creating sophisticated material architectures.
Key Applications in Materials Science
Precursor for Conductive Polymers
This compound is an ideal starting material for producing 5-chloro-7-iodoindole through the Fischer indole synthesis.[4][5] Indole and its derivatives are readily polymerized to form polyindoles, a class of conductive polymers. The resulting Poly(5-chloro-7-iodoindole) is expected to have modified electronic properties compared to unsubstituted polyindole due to the influence of the halogen atoms on the polymer backbone's electron density. Such polymers are promising candidates for active layers in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
-
Photovoltaic Devices[6]
-
Chemical Sensors
Synthesis of Functional Dyes and Fluorophores
Reaction of this compound with aldehydes or ketones produces phenylhydrazones.[6] These resulting hydrazone derivatives can exhibit intense, solid-state fluorescence.[6] The specific halogen substituents on the phenyl ring can tune the photophysical properties (e.g., emission wavelength, quantum yield) of these molecules, making them suitable for applications as fluorescent probes or as emitters in OLEDs.
Development of Specialty Polymers and Adsorbents
Substituted phenylhydrazines can be incorporated into polymer backbones through condensation reactions with other monomers, such as formaldehyde, to create functional terpolymers.[7][8] Furthermore, phenylhydrazine-based hyper-cross-linked polymers have demonstrated high efficacy as adsorbents for the reversible capture of vaporous iodine, a critical application in environmental remediation related to nuclear energy.[9] The inherent iodine atom in this compound could be leveraged in the design of novel materials with unique adsorption or self-assembly properties.
Quantitative Data
The following tables summarize the key properties of the precursor and representative data for analogous materials.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1219606-21-9 | [10] |
| Molecular Formula | C₆H₇ClIN₂ · HCl | [10] |
| Appearance | Solid | |
| Category | Organic Building Block | [10] |
| Primary Use | Precursor for Fischer Indole Synthesis |[1] |
Table 2: Representative Properties of Substituted Conductive Polymers (Note: Data is representative of the class of materials and serves as a target for materials synthesized from this compound).
| Property | Typical Value Range | Significance in Materials Science |
|---|---|---|
| Electrical Conductivity | 10⁻⁵ to 10³ S/cm | Determines suitability for use in electronic devices.[11] |
| Thermal Stability (TGA) | > 250 °C | Defines the operational temperature range of the material. |
| Optical Band Gap | 1.5 - 3.0 eV | Influences color, transparency, and photovoltaic properties. |
| Fluorescence Quantum Yield | 0.1 - 0.8 | Critical for efficiency in OLEDs and brightness in sensors.[6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-7-iodoindole via Fischer Indole Synthesis
This protocol describes the synthesis of the indole monomer from this compound hydrochloride and a ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization.[1][5]
Materials:
-
This compound hydrochloride
-
Pyruvic acid or other suitable ketone/aldehyde
-
Glacial acetic acid (catalyst and solvent)
-
Anhydrous ethanol
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
-
Indolization (Cyclization):
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice water to precipitate the crude product.
-
Neutralize the solution carefully with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 5-Chloro-7-iodoindole product using column chromatography on silica gel.
-
Protocol 2: Chemical Oxidative Polymerization of 5-Chloro-7-iodoindole
This protocol details the synthesis of Poly(5-chloro-7-iodoindole) using a chemical oxidant.
Materials:
-
5-Chloro-7-iodoindole (monomer from Protocol 1)
-
Anhydrous Chloroform or Acetonitrile (solvent)
-
Iron(III) chloride (FeCl₃) (oxidant)
-
Methanol (for washing)
Procedure:
-
Monomer Dissolution:
-
Dissolve the synthesized 5-Chloro-7-iodoindole monomer in anhydrous chloroform in a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Initiation of Polymerization:
-
Separately, prepare a solution of FeCl₃ (2.5 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the FeCl₃ solution dropwise to the stirred monomer solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. A dark precipitate will form.
-
-
Isolation of Polymer:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.
-
Stir for 1 hour, then collect the dark solid by vacuum filtration.
-
-
Purification:
-
Wash the collected polymer extensively with methanol to remove residual oxidant and unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the final Poly(5-chloro-7-iodoindole) product in a vacuum oven at 60°C for 48 hours.
-
Visualized Workflows and Pathways
Caption: Workflow for the Fischer Indole Synthesis of a halogenated monomer.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer in Dole Method for in Dole Synthesis: From Conventional to Green [ijaresm.com]
- 3. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1219606-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Indole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of three distinct classes of indole-based enzyme inhibitors: a Histone Deacetylase (HDAC) inhibitor, a Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, and an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The indole scaffold serves as a versatile backbone in the design of potent and selective enzyme inhibitors, offering significant opportunities for therapeutic development in oncology, neurodegenerative diseases, and immunology.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of enzyme inhibitors. This document outlines the synthesis, biological evaluation, and relevant signaling pathways for three exemplary indole-based inhibitors, providing researchers with the necessary information to replicate and build upon these findings.
Indole-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The overexpression of certain HDAC isoforms is associated with various cancers, making them a key target for anticancer drug development. Indole-based hydroxamic acid derivatives have emerged as potent HDAC inhibitors.
Data Presentation: Inhibitory Activity of Indole-Based HDAC Inhibitor 4o
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 4o | HDAC1 | 1.16 | SAHA | - |
| HDAC6 | 2.30 | SAHA | - | |
| Compound 4k | HDAC1 | 115.20 | SAHA | - |
| HDAC6 | 5.29 | SAHA | - |
SAHA (Suberanilohydroxamic acid) is a clinically used HDAC inhibitor.[1][2]
Experimental Protocols
This protocol describes the synthesis of a potent indole-based HDAC inhibitor, (E)-N-hydroxy-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)acrylamide, referred to as Compound 4o in several studies.[1][2]
Workflow for the Synthesis of Compound 4o
Caption: Synthetic workflow for Indole-Based HDAC Inhibitor 4o.
Materials:
-
Indole-3-acrylic acid
-
Triethylamine (Et3N)
-
Ethyl chloroformate
-
Dichloromethane (CH2Cl2)
-
O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Carboxylic Acid Activation: To a solution of indole-3-acrylic acid (1 mmol) in dichloromethane (CH2Cl2), add triethylamine (2 mmol). Cool the mixture to 0°C and add ethyl chloroformate (1 mmol) dropwise. Stir the reaction mixture at 0°C for 30 minutes.
-
Amidation: Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification (Protected Intermediate): Evaporate the solvent under reduced pressure. Add acetone to the residue, filter, and evaporate the filtrate to obtain the protected intermediate.
-
Deprotection: Dissolve the intermediate in methanol and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Product Isolation: Evaporate the solvent and purify the crude product by recrystallization or column chromatography to yield the final product, (E)-N-hydroxy-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)acrylamide (Compound 4o).[3]
This protocol is a general method for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.[1][4][5]
Workflow for HDAC Inhibition Assay
Caption: General workflow for a fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC1 or HDAC6 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test inhibitor (dissolved in DMSO)
-
HDAC Developer solution (containing a trypsin-like protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC enzyme and the test inhibitor at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme). Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the HDAC Developer solution to each well. This stops the deacetylation reaction and the developer's protease cleaves the deacetylated substrate, releasing the fluorophore (AMC). Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
HDAC inhibitors exert their anticancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cell signaling. One of the key pathways affected is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: HDAC inhibitors can induce cell cycle arrest via the PI3K/Akt pathway.
Indolyl-1,2,4-Triazole Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways (like BRCA mutations) leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.
Data Presentation: Inhibitory Activity of Indolyl-1,2,4-Triazole 13b
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 13b | EGFR | 62.4 | Erlotinib | 80 |
| PARP-1 | 1.24 | Olaparib | 1.49 |
Compound 13b demonstrates dual inhibitory activity against EGFR and PARP-1.[6][7][8]
Experimental Protocols
This protocol describes the synthesis of an indolyl-1,2,4-triazole derivative (Compound 13b) with potent PARP-1 inhibitory activity.[9][10][11][12]
Workflow for the Synthesis of Compound 13b
Caption: Synthetic workflow for Indolyl-1,2,4-Triazole PARP-1 Inhibitor 13b.
Materials:
-
Indole-2-carbohydrazide
-
4-Chlorophenyl isothiocyanate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
1-Bromopropan-2-ol
-
Potassium carbonate (K2CO3)
Procedure:
-
Thiosemicarbazide Formation: A mixture of indole-2-carbohydrazide (1 mmol) and 4-chlorophenyl isothiocyanate (1 mmol) in ethanol is heated under reflux for 6 hours. After cooling, the precipitate is filtered, washed, and dried to yield the thiosemicarbazide intermediate.[9][13]
-
Triazole-thione Cyclization: The thiosemicarbazide (1 mmol) is refluxed in 4N aqueous KOH for 6 hours. After cooling, the solution is acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to give the indolyl-triazole-thione.[9]
-
S-Alkylation: The indolyl-triazole-thione (1 mmol) is dissolved in a suitable solvent like acetone, and potassium carbonate (K2CO3) is added, followed by 1-bromopropan-2-ol. The mixture is stirred at room temperature until the reaction is complete.[9][11]
-
Final Product Isolation: The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield Compound 13b.
This assay measures PARP-1 activity by quantifying the consumption of its substrate, NAD+.[6][7]
Workflow for PARP-1 Inhibition Assay
Caption: General workflow for a PARP-1 inhibition assay based on NAD+ consumption.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer
-
Test inhibitor (dissolved in DMSO)
-
NAD+ detection reagent (e.g., a reagent that converts NAD+ to a fluorescent product)
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add PARP Assay Buffer, activated DNA, PARP-1 enzyme, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding NAD+. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Signal Generation: Stop the PARP-1 reaction and add the NAD+ detection reagent. This reagent will react with the remaining NAD+ to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity. The signal will be inversely proportional to PARP-1 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway
PARP-1 is a central player in the DNA damage response (DDR). When a single-strand break (SSB) occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutant cells), these DSBs cannot be repaired, leading to cell death.
Caption: Mechanism of action of PARP-1 inhibitors leading to synthetic lethality.
Imidazo[2,1-b]thiazole-Based Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1-mediated tryptophan depletion and accumulation of kynurenine metabolites suppress T-cell function, allowing cancer cells to evade the immune system. IDO1 inhibitors aim to reverse this immunosuppression.
Data Presentation: Inhibitory Activity of an Imidazo[2,1-b]thiazole-Based IDO1 Inhibitor
| Compound | Target Enzyme | IC50 (µM) |
| Imidazothiazole derivative 12g | IDO1 | 0.2 |
This class of compounds shows potent inhibition of IDO1.[14]
Experimental Protocols
This protocol outlines a general method for synthesizing imidazo[2,1-b]thiazole derivatives.[14][15][16][17]
Workflow for the Synthesis of Imidazo[2,1-b]thiazole Derivatives
Caption: General synthetic workflow for Imidazo[2,1-b]thiazole derivatives.
Materials:
-
Substituted 2-aminothiazole
-
Substituted α-bromoketone
-
Ethanol or another suitable solvent
Procedure:
-
Reaction Setup: A mixture of the substituted 2-aminothiazole (1 mmol) and the substituted α-bromoketone (1 mmol) is dissolved in ethanol.
-
Cyclocondensation: The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the desired imidazo[2,1-b]thiazole product.
This assay measures the activity of IDO1 in cells by quantifying the production of its downstream metabolite, kynurenine.[2][18][19][20][21]
Workflow for Cell-Based IDO1 Inhibition Assay
Caption: General workflow for a cell-based IDO1 inhibition assay.
Materials:
-
Human cancer cell line that expresses IDO1 upon stimulation (e.g., SK-OV-3 or HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test inhibitor (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and IDO1 Induction: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, add IFN-γ to the medium to induce IDO1 expression and incubate for 24 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test inhibitor.
-
Incubation: Incubate the cells for 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: a. Collect the cell supernatant. b. Add TCA to hydrolyze N-formylkynurenine to kynurenine and incubate at 50°C for 30 minutes. c. Centrifuge to remove precipitated proteins. d. Transfer the supernatant to a new plate and add Ehrlich's reagent. e. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Data Analysis: Use a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway
IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment. By catabolizing tryptophan, IDO1 depletes this essential amino acid, which is required for T-cell proliferation, and produces kynurenine metabolites that actively suppress T-cell function and promote the generation of regulatory T cells (Tregs).
Caption: IDO1 inhibitors block tryptophan catabolism to restore anti-tumor immunity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tandfonline.com [tandfonline.com]
The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery
Application Notes
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to mimic endogenous molecules and interact with a wide array of biological targets, making it a "privileged scaffold."[3] This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][4] The indole ring system is found in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin, highlighting its fundamental role in biology.[1][5]
Anticancer Applications
Indole derivatives are at the forefront of oncology research, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[5][8]
Tubulin Polymerization Inhibition: A critical strategy in cancer therapy is the disruption of microtubule formation during cell division.[1] Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][9]
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival, is a key target.[10] Indole alkaloids have been shown to inhibit components of the MAPK pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth.[8][10] Several synthetic indole derivatives have been developed as potent kinase inhibitors, including Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[8][11]
Induction of Apoptosis: Indole-containing compounds can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms. This includes the modulation of apoptosis-related proteins like the Bcl-2 family and the activation of caspases.[1][8]
Antimicrobial Applications
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][12] Their mechanisms of action often involve the disruption of microbial membranes and the inhibition of essential enzymes.[13]
Other Therapeutic Areas
The therapeutic potential of the indole nucleus extends beyond cancer and infectious diseases. Indole derivatives have been investigated for their efficacy as:
-
Anti-inflammatory agents: By targeting inflammatory pathways.[1]
-
Antidiabetic agents: Through mechanisms like α-glucosidase inhibition.[1]
-
Neuroprotective agents: Showing promise in the context of neurodegenerative diseases.[1]
-
Antiviral agents: Including activity against HIV.[5]
-
Antihypertensive agents: As exemplified by the natural product reserpine.[5]
Quantitative Data on Indole Derivatives
The following tables summarize the biological activity of various indole derivatives from recent studies.
Table 1: Anticancer Activity of Indole Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-chalcone derivative 4 | Human cancer cell lines (various) | 0.006 - 0.035 | [14] |
| Indole-1,3,4-oxadiazole hybrid 10 | SKOV3 (ovarian), A549 (lung), MCF-7 (breast) | 4.2, 3.1, 2.1 | [14] |
| Azine derivatives 21-25 | HCT-116 (colon), HepG2 (liver), MCF-7 (breast) | 4.27 - 8.15, 4.09 - 9.05, 6.19 - 8.39 | [14] |
| Indole-curcumin derivative 27 | Hep-2, A549, HeLa | 12, 15, 4 | [14] |
| Indole-aryl-amide 4 | HT29 (colon), HeLa, MCF7 (breast) | 0.96, 1.87, 0.84 | [15] |
| Indole-aryl-amide 5 | HT29 (colon), PC3 (prostate), J6 | 2.61, 0.39, 0.37 | [15] |
| Indole-aryl-amide 7 | MCF7 (breast) | 0.49 | [15] |
| Indole-based sulfonohydrazide 5f | MCF-7 (breast), MDA-MB-468 (breast) | 13.2, 8.2 | [16] |
| Spiro-indole derivative K-453 | HCT116 (colorectal) | 32.22 | [4] |
| Hybrid indole-caffeic acid amide 1 | HCT116 (colorectal) | 22.4 | [3] |
| Hybrid indole-caffeic acid amide 2 | HCT116 (colorectal) | 0.34 | [3] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [6] |
| 1,4-dihydropyrazolo[4,3-b]indoles 34, 35a, 35b | A549 (lung), HCT-116 (colon), MDA-MB-231 (breast), MCF-7 (breast) | 0.58 - 2.41 | [6] |
| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | T47D (breast) | 1.93 | [17] |
Table 2: Antimicrobial Activity of Indole Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | [1] |
| Indole-triazole 3c | B. subtilis | 3.125 | [1] |
| Indole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 | [1] |
| Indole-3-carboxamide 13b | S. aureus | 2 | [13] |
| Indole-3-carboxamide 13b | P. aeruginosa | 64 | [13] |
| Indole hydrazone 7 | S. aureus | 6.25 | [18] |
| Indole hydrazone 8 | Methicillin-resistant S. aureus (MRSA) | 6.25 | [18] |
| Indole hydrazones 1, 7, 15 | C. albicans | 3.125 | [18] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of indole derivatives on cancer cell proliferation and viability.[19]
Materials:
-
Indole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Appropriate cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
DMSO or solubilization buffer[20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[19]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[19]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[19] Incubate for 1.5-4 hours at 37°C until a purple precipitate is visible.[19]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in 96-well plate\n(1x10^4 cells/well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h at 37°C, 5% CO2", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound [label="Add indole derivatives\n(various concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT solution\n(2 mg/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 1.5-4h", fillcolor="#FBBC05", fontcolor="#202124"]; remove_mtt [label="Remove MTT solution", fillcolor="#5F6368", fontcolor="#FFFFFF"]; add_dmso [label="Add DMSO to dissolve formazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shake_plate [label="Shake plate for 15 min", fillcolor="#FBBC05", fontcolor="#202124"]; read_absorbance [label="Read absorbance\n(492-570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Calculate % viability and IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> remove_mtt; remove_mtt -> add_dmso; add_dmso -> shake_plate; shake_plate -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Tubulin Polymerization Assay (Fluorescence-based)
This assay determines the effect of indole derivatives on the in vitro polymerization of tubulin.[14][21]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive control for polymerization inhibition)
-
Indole derivative test compounds
-
Half-area 96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute tubulin on ice. Prepare a tubulin polymerization (TP) buffer containing General Tubulin Buffer, GTP, and the fluorescent reporter.
-
Plate Setup: Pre-warm the 96-well plate to 37°C.[22] Pipette 10 µL of the test compound (at 10x final concentration), positive controls, or buffer (for negative control) into the appropriate wells.[23]
-
Initiate Polymerization: Add 100 µL of the cold tubulin solution (e.g., 4 mg/mL) to each well.[22]
-
Fluorescence Reading: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 420 nm.[14]
-
Data Analysis: Plot fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the indole derivative on the nucleation, growth, and steady-state phases of tubulin polymerization. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare tubulin and buffers on ice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm_plate [label="Pre-warm 96-well plate to 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_compounds [label="Add 10x test compounds and controls", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_plate [label="Incubate plate for 2 min at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_tubulin [label="Add cold tubulin solution to wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_fluorescence [label="Immediately read fluorescence kinetically\n(Ex: 360nm, Em: 420nm) for 60 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Analyze polymerization curves (Vmax, polymer mass)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_reagents; prepare_reagents -> warm_plate; warm_plate -> add_compounds; add_compounds -> incubate_plate; incubate_plate -> add_tubulin; add_tubulin -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; } caption: Workflow for Tubulin Polymerization Assay.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with indole derivatives.[24][25]
Materials:
-
Cancer cells treated with indole derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, Bcl-2, Bax, PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control like β-actin or GAPDH.
Signaling Pathways
MAPK Signaling Pathway Inhibition by Indole Derivatives
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes, and its aberrant activation is a common feature of many cancers.[10] Indole alkaloids can exert their anticancer effects by inhibiting this pathway at various points. For example, fumigaclavine C has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in MCF-7 breast cancer cells, thereby blocking downstream signaling and inhibiting cell proliferation.[10]
// Node Definitions growth_factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; jnk [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cellular_response [label="Cell Proliferation, Survival,\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; indole_derivative [label="Indole Derivative\n(e.g., Fumigaclavine C)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Pathway Connections growth_factor -> receptor; receptor -> ras [arrowhead=vee]; ras -> raf [arrowhead=vee]; raf -> mek [arrowhead=vee]; mek -> erk [arrowhead=vee]; erk -> transcription_factors [arrowhead=vee];
// Parallel pathways (simplified) ras -> jnk [style=dashed, arrowhead=vee]; ras -> p38 [style=dashed, arrowhead=vee]; jnk -> transcription_factors [arrowhead=vee]; p38 -> transcription_factors [arrowhead=vee];
transcription_factors -> cellular_response [arrowhead=vee];
// Inhibition indole_derivative -> erk [arrowhead=tee, color="#EA4335", penwidth=2]; indole_derivative -> jnk [arrowhead=tee, color="#EA4335", penwidth=2]; indole_derivative -> p38 [arrowhead=tee, color="#EA4335", penwidth=2]; } caption: Inhibition of MAPK pathway by indole derivatives.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
- 14. cytoskeleton.com [cytoskeleton.com]
- 15. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. znaturforsch.com [znaturforsch.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchhub.com [researchhub.com]
- 21. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 22. cytoskeleton.com [cytoskeleton.com]
- 23. cytoskeleton.com [cytoskeleton.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Synthesis and Evaluation of Indole-2-Carbohydrazide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of indole-2-carbohydrazide derivatives as potential anticancer agents. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] Indole-2-carbohydrazide derivatives, in particular, have emerged as a promising class of compounds with potent antiproliferative and anti-angiogenic activities.[3][4] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[1][2][3][5][6][7] This document outlines the synthetic strategies for creating these derivatives and the experimental protocols for evaluating their efficacy as anticancer agents.
Synthesis of Indole-2-Carbohydrazide Derivatives
The general synthetic scheme for indole-2-carbohydrazide derivatives typically involves two key steps: the formation of the indole-2-carbohydrazide core followed by its derivatization.
Protocol 1: Synthesis of 1H-Indole-2-Carbohydrazide
This protocol describes the synthesis of the key intermediate, 1H-indole-2-carbohydrazide, from ethyl 1H-indole-2-carboxylate.[8][9]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Absolute ethanol
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Vacuum evaporator
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (e.g., 0.46 g, 7.93 mmol) in absolute ethanol (15 mL), add hydrazine monohydrate (e.g., 4 mL, 79.90 mmol).[8]
-
Reflux the reaction mixture for 6 hours.[8]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, evaporate the solution under vacuum to remove the solvent and excess hydrazine monohydrate.[8]
-
Wash the resulting residue with dichloromethane (3 x 0.5 mL) to obtain the pure product as colorless crystals.[8]
-
The product can be used in the next step without further purification.
Protocol 2: Synthesis of N'-Substituted Indole-2-Carbohydrazide Derivatives
This protocol outlines the synthesis of final derivative compounds through the condensation of 1H-indole-2-carbohydrazide with various aldehydes or the coupling with carboxylic acids.
Method A: Condensation with Aldehydes [9][10]
Materials:
-
1H-Indole-2-carbohydrazide
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Water or Ethanol
-
Stirring apparatus
Procedure:
-
Dissolve 1H-indole-2-carbohydrazide in a suitable solvent such as a mixture of water and glacial acetic acid or ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The precipitated product is then filtered, washed with a suitable solvent (e.g., water or ethanol), and dried.
-
Further purification can be achieved by recrystallization if necessary.
Method B: Coupling with Carboxylic Acids [2]
Materials:
-
1H-Indole-2-carboxylic acid or its derivatives
-
Substituted benzyl hydrazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM)
-
Stirring apparatus
Procedure:
-
Dissolve 1H-indole-2-carboxylic acid and the appropriate substituted benzyl hydrazine in dichloromethane.
-
Add EDCI as a coupling agent to the mixture.[2]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
After the reaction, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Synthesis Workflow
Caption: General workflow for the synthesis of indole-2-carbohydrazide derivatives.
Anticancer Activity
Indole-2-carbohydrazide derivatives have demonstrated significant cytotoxic activity against a broad range of human cancer cell lines. The tables below summarize the in vitro anticancer activity (IC50, GI50, and LC50 values) of selected derivatives from various studies.
Table 1: Anticancer Activity of Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives [1]
| Compound | Cancer Cell Line | GI50 (nM) | LC50 (nM) |
| 5b | NCI-H522 | 18 | >10000 |
| COLO 205 | <10 | 659 | |
| MDA-MB-435 | <10 | 747 | |
| 6f | NCI-H522 | 47 | >10000 |
| COLO 205 | 118 | 795 | |
| MDA-MB-435 | 118 | 861 | |
| SK-MEL-5 | 158 | 1870 | |
| 6i | COLO 205 | <10 | 71 |
| SK-MEL-5 | <10 | 75 | |
| MDA-MB-435 | 13 | 259 |
Table 2: Anticancer Activity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives [2]
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| 4e | 0.57 | 1.95 | 3.49 |
| 4q | 1.01 | 6.45 | 2.4 |
| 4d | 3.23 | >10 | 5.69 |
| 4j | 3.27 | >10 | >10 |
| 4o | 3.66 | 2.41 | >10 |
| Staurosporine (Ref.) | 0.01 | 0.02 | 0.01 |
Table 3: Anticancer Activity of Indole-2-carbohydrazide Derivatives as Angiogenesis Inhibitors [3][4]
| Compound | HCT116 GI50 (µM) | SW480 GI50 (µM) | MRC-5 (Normal Cell Line) GI50 (µM) |
| 24f | 8.1 | 7.9 | >50 |
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Antiproliferative Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (indole-2-carbohydrazide derivatives)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 4: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1]
Materials:
-
Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Porcine brain tubulin
-
Tubulin polymerization buffer
-
Fluorescent reporter
-
Test compounds
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare the tubulin reaction mix containing tubulin protein, polymerization buffer, and a fluorescence reporter according to the kit manufacturer's instructions.
-
Add the test compounds at various concentrations to a 96-well microplate.
-
Add the tubulin reaction mix to the wells containing the test compounds.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
The increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Analyze the data to determine the inhibitory effect of the compounds on tubulin assembly.
Mechanism of Action: Signaling Pathways
Tubulin Polymerization Inhibition
Several indole-2-carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization.[1][6][7] They disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][12] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1][6][12]
Tubulin Inhibition Pathway
Caption: Mechanism of tubulin polymerization inhibition by indole-2-carbohydrazide derivatives.
VEGFR-2 Signaling Pathway Inhibition
Another important mechanism of action for some indole-2-carbohydrazide derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[2][3][4] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors and inhibiting their growth.[3][4]
Conclusion
Indole-2-carbohydrazide derivatives represent a versatile and potent class of anticancer agents. Their straightforward synthesis and diverse mechanisms of action, including tubulin polymerization inhibition and anti-angiogenic effects through VEGFR-2 inhibition, make them attractive candidates for further development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel derivatives and to evaluate their potential as next-generation cancer therapeutics.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2.4. Synthesis of 1H-Indole-2-Carbohydrazide (6) [bio-protocol.org]
- 9. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling (2-Chloro-4-iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling (2-Chloro-4-iodophenyl)hydrazine (CAS No. 29654-08-8). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substituted hydrazine derivative and should be handled with the same precautions as other compounds in this class. Hydrazine derivatives are often toxic if inhaled, swallowed, or absorbed through the skin, and may cause skin and eye irritation or sensitization.[1][2] Some hydrazines are also considered potential carcinogens.[2] Therefore, stringent safety measures are mandatory.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact and absorption.[3] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and airborne particles.[3] |
| Skin and Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes. | Minimizes skin exposure and protects from spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., ABEK) should be used when handling the powder outside of a certified chemical fume hood or in case of engineering control failure.[3] | Prevents inhalation of the powdered compound. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
Dust Formation: Take precautions to avoid the formation of dust during handling.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
Storage Plan:
| Storage Condition | Specification | Rationale |
| Container | Keep container tightly closed. | Prevents contamination and release of vapors.[5] |
| Environment | Store in a cool, dry, and well-ventilated area.[5] | Maintains chemical stability. |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[1] | Prevents potentially hazardous reactions. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen). | Protects against degradation from air and moisture.[1] |
Experimental Protocol: Synthesis of a Pyrazole Derivative
This compound is a common precursor in the synthesis of heterocyclic compounds, such as pyrazoles, which are of interest in medicinal chemistry. The following is a representative protocol for the Knorr pyrazole synthesis.[6]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add an equimolar amount of this compound to the solution.
-
Catalyst: If necessary, add a catalytic amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid).[6]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent may be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Below is a visual representation of the experimental workflow for the synthesis of a pyrazole derivative.
Caption: A flowchart of the key steps in the synthesis of a pyrazole derivative.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should also be disposed of as hazardous waste.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
